LICARIN A
Description
Contextualization of Dihydrobenzofuran Neolignans in Natural Product Chemistry
Neolignans are a class of natural products derived from the oxidative coupling of two phenylpropane units. Dihydrobenzofuran neolignans, specifically, feature a 2,3-dihydrobenzofuran (B1216630) core structure formed by this coupling process. These compounds are widely distributed in the plant kingdom, found in various families including Lauraceae and Myristicaceae. researchgate.netmdpi.com The 2,3-dihydrobenzofuran core is a common motif in biologically active natural and pharmaceutical products. researchgate.net Natural products containing this core structure exhibit a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties. researchgate.netresearchgate.netnih.gov The oxidative coupling of phenylpropanoids is a key method for the synthesis of dihydrobenzofuran neolignans, allowing for the formation of the core structure in a single step. researchgate.nethep.com.cnscielo.br
Overview of Licarin A's Emergence as a Research Candidate
This compound is a specific dihydrobenzofuran neolignan that has been isolated from various plant species, including Nectandra glabrescens, Machilus thunbergii, Aristolochia taliscana, and Myristica fragrans (nutmeg). mdpi.comsmolecule.comresearchgate.netmdpi.combiocrick.commedchemexpress.com Its chemical structure includes a phenolic hydroxyl group and a dihydrobenzofuran ring system, contributing to its reactivity and biological interactions. smolecule.com this compound can exist as different stereoisomers, including (+)-Licarin A and (-)-Licarin A, which have been characterized and studied for their distinct activities. biocrick.comnih.govchemfaces.com The compound can also be synthesized through oxidative coupling reactions, offering an alternative to isolation from natural sources, which can sometimes yield limited quantities. hep.com.cnresearchgate.netscielo.br The increasing interest in natural products with pharmacological activities has highlighted neolignans like this compound as potential lead compounds for drug discovery. researchgate.netmdpi.com
Scope and Significance of Academic Investigations on this compound
Academic investigations into this compound have explored a wide array of biological activities, positioning it as a molecule of significant research interest in chemical biology. Studies have demonstrated its potential in areas such as antimicrobial, antiparasitic, anti-inflammatory, antioxidant, and neuroprotective applications. researchgate.netnih.govsmolecule.commdpi.combiocrick.commedchemexpress.comchemfaces.comresearchgate.netresearchgate.netresearchgate.net The significance of these investigations lies in identifying novel molecular scaffolds with therapeutic potential and elucidating the mechanisms underlying their biological effects.
Detailed research findings highlight this compound's activity against various pathogens. For instance, it has shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, with studies indicating potent trypanocidal activity against trypomastigote forms. smolecule.comchemfaces.comnih.gov Research also suggests activity against Schistosoma mansoni, a parasite responsible for schistosomiasis, showing moderate efficacy in reducing worm burden in infected animal models. smolecule.comnih.gov Furthermore, this compound has demonstrated activity against Leishmania major, effectively inhibiting promastigote growth and being more active against intracellular amastigotes compared to a reference drug in in vitro studies. smolecule.comchemfaces.com
In the context of antimicrobial research, this compound and its derivatives have shown promising activity against rapidly growing mycobacteria, which are known for forming antibiotic-resistant biofilms. smolecule.com Academic studies have also investigated its anti-inflammatory properties, demonstrating that this compound can reduce the production of inflammatory mediators such as TNF-α and PGD2 by inhibiting pathways like PKCα/βII and p38 MAPK in mast cells. medchemexpress.comresearchgate.netnih.govcenmed.com
Moreover, research has explored this compound's potential as a cancer chemopreventive agent. Studies have indicated its ability to influence cellular stress and exhibit superior phosphoNF-κBp65 phosphorylation activity in certain cancer cell lines compared to control compounds. mdpi.comnih.gov The compound has also shown antioxidant activity in various assays. nih.govmdpi.com These diverse findings underscore the significance of academic investigations in uncovering the multifaceted biological potential of this compound and its relevance in the search for new therapeutic agents.
Data from selected research findings are presented below:
| Biological Activity | Target Organism/Cell Line | Key Finding | Relevant Citation(s) |
| Trypanocidal Activity | Trypanosoma cruzi (trypomastigotes) | IC₅₀ of approximately 5.0 μM. smolecule.com Higher activity with a 2-allyl derivative (IC₅₀ = 5.0 μM). nih.gov | smolecule.comchemfaces.comnih.gov |
| Antischistosomal Activity | Schistosoma mansoni (adult worms) | Moderate efficacy in reducing worm burden in infected mice (~50% reduction at 400 mg/kg single dose). nih.gov | smolecule.comnih.gov |
| Antileishmanial Activity | Leishmania major (promastigotes and intracellular amastigotes) | Inhibited promastigote growth (IC₅₀ 9.59 ± 0.94 μg/mL). More active against intracellular amastigotes (EC₅₀ 4.71 ± 0.29 μg/mL) than meglumine (B1676163) antimoniate. chemfaces.com | smolecule.comchemfaces.com |
| Antimycobacterial Activity | Rapidly growing mycobacteria | Promising activity against RGM species. smolecule.com Effective against drug-sensitive and MDR M. tuberculosis strains in a murine model. chemfaces.comresearchgate.net | smolecule.comchemfaces.comresearchgate.net |
| Anti-inflammatory Activity | Rat mast cell line (RBL-2H3) | Reduced TNF-α production (IC₅₀ 12.6 ± 0.3 μM) and PGD2 secretion. Inhibited PKCα/βII and p38 MAPK pathways. nih.gov | medchemexpress.comresearchgate.netnih.govcenmed.com |
| Cancer Chemopreventive Potential | DU-145 prostate cancer cells, Hepa1c1c7 mouse hepatoma cells | Afforded superior phosphoNF-κBp65 phosphorylation activity in DU-145 cells. Longer-lasting reduction in cellular stress in Hepa1c1c7 cells. mdpi.comnih.gov | mdpi.comnih.gov |
| Neuroprotective Activity | Primary cultures of rat cortical neurons | Protected against glutamate-induced neurotoxicity. mdpi.comchemfaces.com | mdpi.comchemfaces.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
51020-86-1 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-methoxy-4-[(3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19?/m0/s1 |
InChI Key |
ITDOFWOJEDZPCF-WSQXBVHWSA-N |
SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)OC([C@H]2C)C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Licarin A; NSC 370989; NSC-370989; NSC370989; (-)-Licarin A; |
Origin of Product |
United States |
Isolation and Purification Methodologies for Licarin a
Natural Sources and Species-Specific Isolation Strategies
Licarin A is found in various plants, with notable sources including Nectandra oppositifolia, Myristica fragrans (Nutmeg), Aristolochia taliscana, and Machilus thunbergii.
Nectandra oppositifolia
This compound has been isolated from the leaves of Nectandra oppositifolia (Lauraceae). nih.gov An antitrypanosomal neolignan, this compound, was isolated from the n-hexane extract of Nectandra oppositifolia leaves. plos.org Studies have reported the use of techniques such as Medium Pressure Liquid Chromatography (MPLC) and semi-preparative High-Performance Liquid Chromatography-UV (HPLC-UV) for the purification of compounds, including this compound, from extracts of Nectandra oppositifolia. plos.org Ethanol (B145695) extracts from the leaves and twigs of Nectandra oppositifolia have been subjected to successive liquid-liquid partitioning to yield bioactive fractions. plos.org
Myristica fragrans (Nutmeg)
This compound is present in Myristica fragrans, commonly known as nutmeg. cenmed.com It is considered one of the major neolignanoids found in the seeds (nutmeg) and the aril (mace) of M. fragrans. sci-hub.se Extraction of M. fragrans arils has been performed using ethyl acetate (B1210297). mdpi.com Purification of fractions containing this compound has been achieved using silica (B1680970) gel column chromatography with a solvent gradient, such as hexane-CH₂Cl₂. mdpi.com Chromatographic purification of the CH₂Cl₂ extract of Myristica fragrans seeds has also provided this compound among other compounds. researchgate.net A reproducible procedure for the preparation of specific extracts and isolation of major phenolic constituents, including this compound, from nutmeg kernel has been developed using a sequence of extraction, fractionation, and chromatographic purification guided by HPLC fingerprinting. nih.gov
Aristolochia taliscana
This compound has been isolated from Aristolochia taliscana. cenmed.com Specifically, it has been isolated from the roots of Aristolochia taliscana. scielo.br The hexanic extract of A. taliscana has been tested, and bioguided fractionation led to the isolation of neolignans, including this compound. bioline.org.brnih.govscielo.br Powdered air-dried roots of A. taliscana have been macerated with n-hexane for extraction. bioline.org.br Open column chromatography employing silica gel has been used as a stationary phase for the purification of the crude extract. bioline.org.br Further re-chromatography on column chromatography utilizing different elution systems, such as n-Hex:CHCl₃ and CHCl₃, has been employed to obtain purified fractions containing this compound. bioline.org.br
Machilus thunbergii
This compound is found in Machilus thunbergii (Lauraceae). cenmed.comresearchgate.net It has been isolated from the stem bark and bark of Machilus thunbergii. scilit.comoup.com The CH₂Cl₂ fraction of the bark of Machilus thunbergii has been subjected to repeated fractionation by step gradients from vacuum silica gel column chromatography to isolate lignans (B1203133), including this compound. oup.com Methanolic extract of the bark of M. thunbergii has been suspended in water and partitioned with CH₂Cl₂. tandfonline.com Further fractionation and separation of the CH₂Cl₂ fraction have been performed using various chromatographic methods. tandfonline.com this compound has also been isolated from the methanolic extract of the bark of M. thunbergii. mdpi.com
Extraction Techniques from Plant Biomass
Extraction of this compound from plant biomass commonly involves solvent extraction methods.
Solvent Extraction (e.g., Ethanol, Methanol)
Solvent extraction is a widely used method for isolating compounds from plant materials. wisdomlib.org Ethanol and methanol (B129727) are common solvents employed in the extraction of natural products, including lignans like this compound. mdpi.com
Ethanol extraction is effective due to its ability to extract a wide range of compounds, including both hydrophilic and lipophilic components. mdpi.com It is considered relatively safe and economical. mdpi.com A typical ethanol extraction process can involve soaking plant material in ethanol, followed by filtration to remove solid materials and separation of the extract from the ethanol using techniques like rotary evaporation. coleparmer.com Ethanol extraction has been used to obtain extracts from various plant parts. wisdomlib.org For instance, nutmeg seeds have been extracted with 75% ethanol. mdpi.com
Methanol is another polar solvent with high solubility, effective for extracting various polar compounds. mdpi.com Methanol extracts have been used in the isolation of this compound from sources like nutmeg. sci-hub.se
Both ethanol and methanol are utilized in various extraction procedures for plant materials to obtain bioactive components. wisdomlib.orgmdpi.com The choice of solvent and extraction method can influence the yield and composition of the extract. researchgate.net
Advanced Chromatographic Separation and Purification Protocols
Chromatographic methods are fundamental to the separation and purification of this compound. These techniques exploit the differences in the physical and chemical properties of compounds, such as polarity, size, and shape, to achieve separation.
Column Chromatography (CC)
Column chromatography is a widely used technique for the isolation of this compound from crude plant extracts. This method typically involves packing a stationary phase, commonly silica gel, into a glass column. The crude extract is loaded onto the column and eluted with a mobile phase, which is a solvent or a mixture of solvents. By gradually changing the polarity of the mobile phase, compounds with different affinities for the stationary phase are separated and collected in fractions.
Research has demonstrated the effectiveness of silica gel column chromatography in the purification of this compound. For instance, an impure fraction containing this compound from Myristica fragrans arils was purified using silica gel column chromatography (230–400 mesh) with a solvent gradient of hexane-CH2Cl2 (100:0 to 5:95, v/v). This process yielded numerous subfractions, which were subsequently pooled based on TLC analysis to obtain pure this compound. mdpi.com Similarly, isolation of this compound from Nectandra oppositifolia leaves involved chromatography over a silica gel column eluted with n-hexane containing increasing amounts of EtOAc. nih.gov Silica gel 60 (70-230 mesh) has also been employed as the stationary phase in column chromatography for the purification of compounds, including this compound, from sources like Aristolochia taliscana roots. scielo.br
Detailed research findings often specify the type of silica gel and the solvent systems used. For example, open column chromatography utilizing silica gel 60 GF254 (70-230 mesh) and elution with solvent mixtures monitored by TLC has been reported for isolating neolignans, including this compound, from plant extracts.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique frequently used in conjunction with column chromatography during the isolation and purification of this compound. TLC is primarily employed for monitoring the progress of reactions or separations, checking the purity of fractions obtained from column chromatography, and for preliminary analysis of extracts. mdpi.comscielo.brlibretexts.orgwikipedia.orgbyjus.com
In the isolation procedures for this compound, TLC analysis is routinely performed on silica gel plates. Separations are visualized under UV light or by spraying with a visualizing agent, such as H2SO4-vanillin solution, followed by heating. mdpi.com This allows researchers to identify fractions containing this compound and pool them for further purification or analysis. mdpi.com TLC can also be used for small-scale purification of compounds. wikipedia.org The principle of TLC relies on the differential migration of compounds based on their polarity and interaction with the stationary phase (e.g., silica gel) and the mobile phase (solvent). libretexts.orgwikipedia.orgbyjus.com
Vacuum Liquid Chromatography (VLC)
Vacuum Liquid Chromatography (VLC) is a preparative chromatographic technique that can be used for the separation of natural products. It is considered a form of preparative thin layer chromatography and utilizes a vacuum to increase the flow rate of the mobile phase through a packed column, typically with silica gel. juniperpublishers.comslideshare.net VLC is recognized for its efficiency in both crude and fine separations of complex mixtures and offers faster separations compared to traditional column chromatography. juniperpublishers.comslideshare.net
While the provided search results specifically mention the use of VLC for the fractionation of extracts containing related compounds like Licarin B and dehydrodiisoeugenol (B190919) from Myristica fragrans, its application in the isolation of natural products from complex plant matrices suggests its potential utility in the initial fractionation or purification steps for this compound. koreascience.kr VLC allows for the use of stepwise gradient elution, which is effective for separating compounds with a range of polarities. juniperpublishers.comslideshare.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification and analysis of this compound, particularly for achieving high levels of purity. nih.gov HPLC offers superior resolution and sensitivity compared to traditional column chromatography. It involves pumping a liquid mobile phase through a column packed with a stationary phase under high pressure.
HPLC has been successfully applied to purify this compound from various plant sources. For example, HPLC with a C18 column and a mobile phase of MeOH:H2O (80:20) has been reported to achieve greater than 95% purity for this compound isolated from Myristica fragrans. HPLC fingerprinting can also be used to guide the isolation and purification process, ensuring reproducibility. nih.govbiocrick.comresearchgate.net Studies have utilized HPLC to analyze and purify neolignans, including this compound, from plant extracts, confirming their identity through spectroscopic methods like NMR and mass spectrometry. nih.govbiocrick.comresearchgate.netbiocrick.com
This compound can exist as enantiomers, and chiral HPLC is a specialized technique used to separate these stereoisomers. Enantiomeric resolution is crucial for studying the specific biological activities of individual enantiomers, as they can exhibit different pharmacological profiles. nih.govmdpi.com
Chiral HPLC utilizes a stationary phase that is capable of interacting differently with each enantiomer. A novel and efficient method for the enantiomeric resolution of (±)-Licarin A has been developed using chiral HPLC with a CHIRALPAK AD column and a mobile phase of n-hexane:2-propanol (9:1, v/v) at a flow rate of 1.0 mL/min. nih.gov This method achieved a well-resolved separation of the enantiomers, yielding (+)-Licarin A and (-)-Licarin A with high enantiomeric excess (>99.9%). nih.gov The retention times of the enantiomers can be used for their identification. In one study, the (+)-enantiomer showed a retention time of 12.13 min, while the (-)-enantiomer had a retention time of 18.90 min under the specified conditions. nih.gov
Structural Elucidation and Advanced Analytical Characterization Techniques
Spectroscopic Methodologies for Definitive Structural Assignment
Spectroscopic methods are fundamental in organic chemistry for elucidating the structures of natural products like Licarin A. By analyzing how the compound interacts with electromagnetic radiation or is affected by magnetic fields, scientists can deduce its molecular architecture.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and obtaining information about its elemental composition and fragmentation pattern. clariant.comresearchgate.net
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a sensitive MS technique that provides accurate mass measurements, often to within a few millimass units. nih.govbvsalud.org This high accuracy allows for the determination of the elemental composition of the molecule or its fragments.
For this compound, HRESIMS is routinely used to confirm its molecular formula, C₂₀H₂₂O₄. nih.govnih.gov The HRESIMS spectrum typically shows a protonated molecular ion peak, such as [M + H]⁺, or adduct ions, such as [M + Na]⁺. For example, an HRESIMS analysis of this compound showed a peak at m/z 349.1415 for [M + Na]⁺, which is consistent with the calculated mass for C₂₀H₂₂O₄ + Na. This accurate mass measurement provides strong evidence for the proposed molecular formula.
The combination of NMR and MS data is a powerful approach for the unambiguous structural elucidation of complex natural products like this compound. researchgate.netnih.govnih.gov
Table 1: Selected ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.75 | d | 1.8 |
| H-5 | 6.70 | d | 8.1 |
| OCH₃ | 3.90 | s | - |
Note: This table presents representative ¹H NMR data found in the literature. Specific chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and spectrometer frequency used.
Table 2: Molecular Formula Confirmation by HRESIMS
| Ion Type | Measured m/z | Calculated m/z for C₂₀H₂₂O₄ |
| [M + Na]⁺ | 349.1415 | 349.1416 |
Note: The calculated m/z is based on the elemental composition of this compound (C₂₀H₂₂O₄) plus a sodium ion (Na⁺). The close agreement between the measured and calculated values confirms the molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MSn)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This technique is widely used in the analysis of natural products, including this compound, allowing for the separation of complex mixtures and the determination of the molecular weight and fragmentation pattern of individual components. LC-MS/MS (tandem mass spectrometry) provides further structural details through the fragmentation of selected ions mdpi.comresearchgate.net.
LC-MS analysis has been employed to identify this compound in various plant extracts, such as clove stems, where (+)-Licarin A was detected with a retention time of 9.3 minutes ojsstikesbanyuwangi.com. Electron ionization-mass spectrometry (IE-MS) data for this compound shows a molecular ion peak [M+] at m/z 326 (relative intensity 100%), which corresponds to its molecular weight of 326.39 g/mol and molecular formula C20H22O4 cymitquimica.com. Other significant fragment ions observed in the IE-MS include m/z 311 (rel. int. 20%), 308 (rel. int. 7%), 295 (rel. int. 5%), 202 (rel. int. 10%), 123 (rel. int. 8%), 91 (rel. int. 10%), 77 (rel. int. 8%), and 31 (rel. int. 25%) . These fragmentation patterns provide valuable clues about the substructures present in the this compound molecule.
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 326 | 100 | [M]+ |
| 311 | 20 | [M-CH3]+ |
| 308 | 7 | [M-H2O]+ |
| 295 | 5 | [M-CH3O]+ or [M-C2H5]+ |
| 202 | 10 | - |
| 123 | 8 | - |
| 91 | 10 | - |
| 77 | 8 | - |
| 31 | 25 | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific functional groups within its structure . The IR spectrum of this compound shows peaks at ½max 3541, 2938, 1673, 1608, 1496, 1269, and 1143 cm-1 . These bands are indicative of the presence of hydroxyl groups (around 3541 cm-1), C-H stretching vibrations (around 2938 cm-1), and aromatic ring vibrations (around 1608 and 1496 cm-1), among others mdpi.com.
| Wavenumber (cm-1) | Proposed Functional Group / Vibration |
|---|---|
| 3541 | O-H stretching (Hydroxyl group) |
| 2938 | C-H stretching |
| 1673 | - |
| 1608 | C=C stretching (Aromatic ring) |
| 1496 | C=C stretching (Aromatic ring) |
| 1269 | C-O stretching (Ether or phenol) |
| 1143 | C-O stretching (Ether or phenol) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is useful for detecting chromophores, which are structural features that absorb UV-Vis light, typically involving conjugated pi systems. UV-Vis spectroscopy can provide information about the presence of aromatic rings and conjugated double bonds in this compound, consistent with its neolignan structure researchgate.net. While specific λmax values for this compound were not extensively detailed in the search results, UV-Vis spectroscopy is a standard tool in the characterization of lignans (B1203133) and neolignans, often indicating the presence of a lignan (B3055560) core researchgate.net. Related aromatic compounds show absorption in the 200-400 nm range, indicative of benzoyl and cinnamoyl moieties mdpi.comnih.gov.
Circular Dichroism (CD) for Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration and conformational analysis of chiral molecules. This compound possesses chiral centers scielo.br, and CD spectroscopy can be used to study the differential absorption of left and right circularly polarized light by its enantiomers, (+)-Licarin A and (-)-Licarin A researchgate.net. By comparing the CD spectra with those of compounds with known absolute configurations or through theoretical calculations, the stereochemistry of this compound can be assigned acs.orgmdpi.comscielo.org.co. Enantiomeric resolution of (±)-Licarin A has been achieved using techniques like chiral HPLC coupled with ECD spectroscopy, allowing for the acquisition of individual CD spectra for the stereoisomers researchgate.net.
Advanced Techniques for Material Characterization in Pharmaceutical Research
Beyond spectroscopic methods for structural identification, advanced techniques are employed to understand the physical form and thermal behavior of compounds like this compound, which is crucial in pharmaceutical development.
X-Ray Diffraction (XRD) for Crystallinity and Polymorphism
X-Ray Diffraction (XRD) is a technique used to determine the crystalline structure of a material. It provides information about the arrangement of molecules in the solid state, including crystal system, lattice parameters, and the presence of different crystalline forms (polymorphs). While single-crystal XRD has been successfully applied to determine the structure of related compounds like Licarin B koreascience.krnih.gov, direct reports of single-crystal or powder XRD data for pure this compound were not prominently found in the search results. However, XRD is a standard technique for characterizing the physical state of drug substances in formulations, for example, to confirm if a compound like (±)-Licarin A is molecularly dispersed within a matrix researchgate.net.
Differential Scanning Calorimetry (DSC) for Thermal Behavior and Polymorphism
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. This technique is used to study thermal transitions such as melting, crystallization, and glass transitions, providing insights into the thermal behavior and solid-state properties of a compound. DSC is relevant for characterizing the thermal properties of this compound, including its melting point and potential polymorphism mdpi.comacs.orgnih.govscielo.brmdpi.comrsc.orgsinophytochem.com. Reported melting points for this compound vary, with one source indicating a range of 107-110°C and another listing 133°C (ethanol). These differences could be attributed to factors such as purity, hydration state, or different polymorphic forms of this compound. DSC analysis can help to identify and characterize these different solid forms.
Atomic Force Microscopy (AFM) for Surface Characteristics
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional images of a sample's surface topography at the nanoscale. nanosurf.comscielo.org.co Unlike electron microscopy, AFM can operate in various environments, including air and liquid, and does not require conductive samples. scielo.org.conih.gov This makes it suitable for analyzing the surface characteristics of materials like this compound, including roughness, texture, and the presence of fine surface details. AFM can also be used to measure surface properties such as adhesion and stiffness. nottingham.ac.uk While the search results highlight AFM's capability in analyzing surface characteristics of various materials, including clays (B1170129) and polymeric microparticles, specific applications of AFM for characterizing the surface of this compound are not detailed in the provided snippets. However, AFM's ability to quantitatively measure surface topography with nanoscale resolution makes it a relevant technique for gaining detailed insights into this compound's surface features. nanosurf.com
Laser Diffraction Analysis for Particle Size Distribution
Laser Diffraction (LD) is a widely used technique for determining the particle size distribution of powders and suspensions. microtrac.com The method is based on the principle that particles scatter light at angles inversely proportional to their size; larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles. anton-paar.com By measuring the angular variation in scattering intensity, a particle size distribution can be calculated using optical models like the Mie theory. beckman.com Laser diffraction offers a wide dynamic range, rapid measurements, and high reproducibility. beckman.com It is commonly used for materials ranging from hundreds of nanometers up to several millimeters. While the search results discuss the application of laser diffraction for particle size analysis of various substances, including slightly water-soluble drugs, specific data on the particle size distribution of this compound determined by laser diffraction is not present in the provided snippets. However, this technique would be essential for characterizing the particle size profile of this compound, which can influence its physical properties and behavior.
Analytical Method Development and Validation for Compound Quantification and Purity
Developing and validating analytical methods are critical steps in ensuring the quality, purity, and accurate quantification of a chemical compound like this compound. ijpsjournal.com These methods are essential for quality control, research, and development. ijpsjournal.com Validation confirms that the analytical technique is precise, accurate, linear, robust, and specific for the intended purpose. ijpsjournal.com
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation, identification, and quantification of compounds in a mixture, as well as for assessing purity. ijpsjournal.combiocrick.comsci-hub.senih.gov The search results indicate that HPLC has been used in the analysis and isolation of this compound and its derivatives from natural sources. biocrick.comnih.gov One study describes the development and validation of an HPLC method for the simultaneous analysis of (+)-Licarin A and isothis compound in rat plasma, demonstrating the application of validated methods for quantification in complex matrices. sci-hub.se This method involved solid-phase extraction (SPE) for sample preparation and used a reversed-phase C18 column with UV detection at 270 nm. sci-hub.se
Method validation typically involves evaluating parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, range, and robustness. ijpsjournal.comiiste.org For the HPLC method developed for (+)-Licarin A and isothis compound, the linear ranges were established, and the LOD and LOQ were determined. sci-hub.se Accuracy and precision were also assessed. sci-hub.se
Another analytical technique mentioned in the context of chemical characterization is Gas Chromatography (GC), particularly for purity and impurity profiling. iiste.org While not specifically applied to this compound in the provided snippets, GC is a common technique in pharmaceutical analysis for volatile and semi-volatile compounds. iiste.org
The development of analytical methods for purity assessment often involves techniques like HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with detectors such as UV or Mass Spectrometry (MS). almacgroup.com LC-MS can be used to confirm peak purity and identify co-eluting impurities. almacgroup.com The validation process ensures that the method can accurately quantify impurities relative to the main compound within specified limits. almacgroup.com
The chemical characterization of this compound using techniques like NMR and HRESIMS has allowed for its identification and purity assessment, with HPLC indicating high purity in isolated samples. nih.gov
Synthetic Chemistry Approaches for Licarin a and Its Analogues
Total Synthesis Strategies
Total synthesis efforts for Licarin A have primarily focused on constructing the dihydrobenzofuran ring system and establishing the correct stereochemistry.
Oxidative Coupling Methodologies
Oxidative coupling is a cornerstone of this compound synthesis, mimicking its proposed biosynthesis in nature. This method involves the formation of carbon-carbon or carbon-oxygen bonds between phenolic substrates through radical intermediates generated by oxidizing agents researchgate.net.
Phenolic Precursor Utilization
The most common phenolic precursor for this compound synthesis is isoeugenol (B1672232) smolecule.comhep.com.cnsioc-journal.cn. Oxidative coupling of isoeugenol leads to the formation of the dihydrobenzofuran core via radical coupling mechanisms . Other phenolic compounds can also be utilized to synthesize various neolignans, including those structurally related to this compound researchgate.net.
Enzymatic Biocatalysis
Enzymatic biocatalysis offers a more environmentally friendly approach to oxidative coupling. Enzymes such as peroxidases, including horseradish peroxidase (HRP), and laccases have been successfully employed to catalyze the oxidative coupling of isoeugenol to yield this compound nih.govresearchgate.netbiocrick.comaip.org. For instance, crude peroxidases extracted from Brassica juncea have been used as a biocatalyst for this transformation aip.org. Coconut water, containing natural peroxidases, has also been explored as a biocatalyst for the oxidative coupling-cyclization of p-(OH)-phenylpropanoids, yielding dimeric forms like this compound researchgate.net.
Transition Metal-Mediated Transformations
Retrosynthetic Problem-Solving Analysis
Retrosynthetic analysis is a crucial tool in planning the synthesis of complex molecules like this compound. It involves working backward from the target molecule to simpler, commercially available starting materials acs.orgtheses.cz. For this compound, a retrosynthetic analysis often identifies the oxidative dimerization of isoeugenol as a key disconnection, leading back to the phenolic precursor . Strategies may involve breaking down the molecule into feasible intermediates, such as benzofuran (B130515) cores . Catalytic optimization, including the testing of palladium-catalyzed coupling reactions for stereochemical control, is also considered within a retrosynthetic framework to optimize the total synthesis and minimize by-products .
Semi-Synthetic Derivatization Approaches
Semi-synthetic derivatization of this compound involves modifying its structure through various chemical reactions to create analogues with potentially improved physicochemical and biological characteristics. These modifications can target different functional groups within the this compound molecule.
Methylation Reactions
Methylation is a common derivatization strategy applied to this compound, typically targeting the phenolic hydroxyl group. This reaction involves the addition of a methyl group. For instance, methylation of the phenolic hydroxyl group using methyl iodide in the presence of potassium carbonate has been reported to yield a methyl ether derivative (referred to as 1a in one study) with a reported yield of 77%. Another study reported the synthesis of a methylated (±)-licarin A derivative (compound 3) by reacting (±)-licarin A with NaH and MeI, achieving a yield of 56.9%. sci-hub.seresearchgate.net
Acetylation Reactions
Acetylation involves the addition of an acetyl group, often to hydroxyl functionalities. Acetylation of this compound with acetic anhydride (B1165640) is a method used to produce acetylated analogues. One study describes this reaction yielding an acetylated derivative (1b) with an 86% yield. Another report details the acetylation of (±)-licarin A using acetic anhydride and pyridine, resulting in a derivative (compound 4) with an 18% yield. sci-hub.se Acetylated this compound has shown increased activity against Schistosoma mansoni compared to the unmodified compound. researchgate.netscielo.br
Allylation Reactions
Allylation introduces an allyl group to the molecule. This can occur on the side chain or potentially on hydroxyl groups. Allylation of the propenyl side chain of this compound with allyl bromide has been shown to generate a derivative (1c). This derivative can subsequently undergo cyclization reactions. Allylation can also be applied to hydroxyl groups, such as O-allylation. researchgate.net A 2-allyl derivative of this compound (1d) has been synthesized and evaluated for its activity. nih.gov
Claisen Rearrangement Applications
The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that can be applied to allyl vinyl ethers, resulting in the formation of a new carbon-carbon bond. wikipedia.org In the context of this compound chemistry, Claisen rearrangement applications are often linked to allylation reactions. nih.gov An aromatic Claisen rearrangement, for example, can involve the thermal conversion of an allyl aryl ether to an ortho-allylphenol, followed by rearomatization. ncsu.educlockss.org While the direct application of Claisen rearrangement on this compound itself isn't explicitly detailed in the provided snippets, it is mentioned as a method used to prepare semi-synthetic analogues, particularly following allylation, to assess structure-activity relationships. nih.gov This suggests that allylated this compound derivatives could be substrates for Claisen rearrangement to yield new structural analogues.
Etherification Methods
Etherification involves the formation of an ether linkage. This typically involves the reaction of a hydroxyl group with an alkyl halide or other suitable reagent. Beyond methylation (which forms a methyl ether), other etherification methods can be applied to this compound to create different ether derivatives. This compound derivatives can be synthesized through etherification methods. researchgate.netscielo.br This general category of reaction allows for the introduction of various alkyl or aryl groups via an ether linkage, modifying the polarity and other properties of the molecule.
Epoxidation Reactions
Epoxidation is a reaction that forms an epoxide ring, typically by the addition of an oxygen atom across a double bond. This compound contains a propenyl side chain with a double bond, which is a potential site for epoxidation. Epoxidation reactions have been reported as a method to synthesize this compound derivatives. researchgate.netscielo.br This modification can introduce a reactive epoxide functionality into the molecule, which can then be further transformed or may contribute to biological activity. Studies have shown the production of an epoxidized product of this compound. researchgate.net
Hydrolysis Reactions
Hydrolysis reactions involve the cleavage of a chemical bond by the addition of water. In the context of this compound and its analogues, hydrolysis can be employed to modify functional groups, potentially altering their polarity, solubility, and biological activity. While the provided search results generally mention hydrolysis as a method for synthesizing this compound derivatives, specific detailed examples of hydrolysis reactions applied directly to this compound or its immediate synthetic intermediates within the search results are limited. However, hydrolysis is a fundamental reaction in organic chemistry often used to cleave esters, amides, or acetals, which could be present in protected or modified this compound structures or synthetic intermediates. For instance, if a hydroxyl group on this compound were protected as an ester during a synthesis, hydrolysis would be used to regenerate the free hydroxyl group. Hydrolysis reactions are broadly utilized in organic synthesis for breaking down larger molecules into smaller ones, often requiring the presence of water and sometimes enzymes or acidic/basic conditions. weebly.comnih.gov
Allylic Oxidation Methods
Allylic oxidation targets a carbon atom directly adjacent to an alkene (allylic position), introducing an oxygen functional group, typically a hydroxyl or a carbonyl. This type of reaction can introduce new sites for further functionalization or alter the electronic properties of the molecule. The synthesis of this compound derivatives has been reported to involve allylic oxidation methods. scielo.brscielo.br
One example from the search results describes the synthesis of a this compound derivative (DL21) using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in distilled water. scielo.br This method, while not explicitly termed "allylic oxidation" in the snippet, involves an oxidative process using DDQ, which is known to participate in various oxidation reactions, including those at allylic or benzylic positions, particularly in the presence of water. The reaction involved adding DDQ to distilled water, followed by the addition of a 4-chlorobenzyl this compound solution in dichloromethane. The reaction was monitored by TLC and completed within 30 minutes. scielo.br
Allylic oxidation is a powerful tool in organic synthesis for introducing oxygen functionalities at specific, otherwise less reactive, positions. Various reagents and conditions can be employed for allylic oxidation, including chromium reagents, selenium dioxide, and catalytic systems involving transition metals and oxidants. Research on the synthesis of other complex molecules also highlights the use of specific chromium(V) complexes or manganese-catalyzed allylic oxidation for introducing oxygen at allylic positions. nih.gov While the detailed mechanism for the DDQ-mediated oxidation of the this compound derivative in the cited study is not explicitly provided, DDQ is a well-established oxidant capable of achieving such transformations.
Design and Synthesis of Simplified Analogues for Bioactivity Studies
The design and synthesis of simplified analogues of natural products like this compound are essential for understanding the structural features responsible for their biological activities and for developing compounds with improved properties. Simplified analogues often retain the core scaffold or key functional groups of the parent compound but with less complex peripheral structures, which can facilitate synthesis and potentially improve pharmacological characteristics such as solubility or metabolic stability.
Studies on this compound have involved the preparation of semi-synthetic and simplified analogues to evaluate their antiparasitic activity and establish structure-activity relationships (SAR). nih.gov Five semi-synthetic analogues (compounds 1a–1e) were prepared through classical organic reactions, including methylation, acetylation, allylation, and Claisen rearrangement. nih.gov The structures of these compounds were confirmed using NMR and HRESIMS data. nih.gov
One specific analogue (compound 1e) was synthesized via an iodine-promoted cyclization of the corresponding ortho-allylphenol, followed by deiodination. nih.gov These synthetic efforts aimed to explore how modifications to the this compound structure affect its activity against parasites like Trypanosoma cruzi. nih.gov
Research findings from these studies indicate that certain modifications can indeed influence bioactivity. For example, a 2-allyl derivative of this compound (compound 1d) showed higher activity against trypomastigotes of T. cruzi compared to the parent compound. nih.gov Another study also explored the synthesis of eleven new benzodihydrofuran neolignan Mannich base derivatives from this compound through Mannich reactions, and these compounds were evaluated for their antiproliferation activity against cancer cells. sioc-journal.cn This demonstrates the strategy of creating a library of analogues with variations in specific parts of the molecule to probe their biological effects.
The synthesis of these simplified and semi-synthetic analogues allows researchers to identify key pharmacophores and understand the relationship between structural modifications and biological outcomes, guiding the development of more potent and selective compounds based on the this compound scaffold.
Biosynthetic Investigations of Licarin a
Elucidation of Biosynthetic Pathways for Neolignan Formation
Neolignans, including Licarin A, are derived from the shikimic acid pathway, which produces cinnamic acid derivatives. rsc.org These phenylpropanoid monomers, such as coniferyl alcohol and isoeugenol (B1672232), undergo oxidative coupling to form the diverse structures of lignans (B1203133) and neolignans. rsc.orgmdpi.com While the biosynthesis of lignans with a C8-C8' linkage is relatively well-characterized, the pathways for neolignans, which feature other types of linkages, are less understood. rsc.orgnih.gov
Studies suggest that the formation of neolignans involves the enzymatic oxidation of monolignols to generate corresponding radicals. mdpi.comnih.gov These radicals then undergo dimerization, facilitated by specific proteins, to form new carbon-carbon or carbon-oxygen bonds, leading to the neolignan scaffold. mdpi.com For this compound, which is a dihydrobenzofuran neolignan, the biosynthesis is thought to involve the oxidative coupling of isoeugenol. smolecule.comresearchgate.net This coupling is followed by an intramolecular cyclization to form the characteristic dihydrobenzofuran ring system. smolecule.com
Proposed biosynthetic routes for neolignans often involve enzymes like laccases and peroxidases, which catalyze the initial oxidation steps, and potentially dirigent proteins, which can influence the stereochemistry of the coupling reaction. mdpi.comnih.govrsc.org Research into the biosynthesis of other neolignans, such as magnolol (B1675913) and honokiol, also highlights the role of oxidative coupling of phenylpropanoid precursors like chavicol. mdpi.commdpi.comresearchgate.net
Enzymatic Studies and Biocatalytic Mechanisms in this compound Biosynthesis
Enzymatic studies have provided insights into the biocatalytic mechanisms involved in neolignan formation. Laccases, a class of multicopper oxidases, are known to catalyze the one-electron oxidation of phenolic substrates, generating radicals that can then undergo coupling. rsc.org Peroxidases, another group of oxidoreductases, have also been shown to catalyze the oxidative coupling of phenolic compounds. acgpubs.org
Specific studies on this compound synthesis have explored the use of peroxidases as biocatalysts for the oxidative coupling of isoeugenol. acgpubs.orgaip.org For instance, crude peroxidases extracted from Brassica juncea (sawi hijau) have been successfully used to synthesize this compound from isoeugenol through an oxidative coupling reaction. aip.org Coconut water, containing natural peroxidases, has also been evaluated as a biocatalyst for the oxidative coupling-cyclization of p-(OH)-phenylpropanoids, yielding dimeric forms like this compound from isoeugenol. acgpubs.org These enzymatic reactions are believed to proceed via a radical mechanism followed by cyclization. acgpubs.org
The stereochemistry of this compound, which possesses chiral centers, is likely influenced by the enzymes involved in its biosynthesis. While racemic this compound can be synthesized chemically or biocatalytically, the natural production often yields specific enantiomeric forms. researchgate.netresearchgate.net Dirigent proteins, known to impart stereoselectivity in lignan (B3055560) biosynthesis, are potential candidates for controlling the stereochemical outcome in neolignan formation as well. mdpi.comresearchgate.net
Biocatalytic approaches using enzymes like laccases and peroxidases offer environmentally friendly alternatives for synthesizing natural compounds like this compound, often with higher selectivity compared to traditional chemical methods. researchgate.netrsc.org Research continues to explore engineered enzymes and optimized conditions for efficient and selective biocatalytic synthesis of neolignans. researchgate.netacs.org
Precursor Incorporation and Metabolic Tracing Experiments
Precursor incorporation and metabolic tracing experiments are valuable tools for unraveling biosynthetic pathways by tracking the fate of labeled molecules within a biological system. bitesizebio.comspringernature.com By feeding plants or cell cultures with isotopically labeled precursors, researchers can identify intermediates and determine the sequence of enzymatic reactions leading to the final product. bitesizebio.comnih.gov
While specific detailed studies on precursor incorporation experiments directly tracing the biosynthesis of this compound were not extensively found in the provided search results, the general principles of this technique are highly relevant. In the context of neolignan biosynthesis, experiments involving labeled phenylpropanoid precursors, such as labeled cinnamic acid derivatives or monolignols like isoeugenol, would be crucial to confirm their roles as direct precursors to this compound. rsc.org
Metabolic tracing using stable isotopes (e.g., 13C, 15N) or radioisotopes (e.g., 14C) coupled with analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the monitoring of labeled atoms as they are incorporated into downstream metabolites. bitesizebio.comspringernature.commdpi.com This provides dynamic insights into pathway activity and can help identify key enzymatic steps. bitesizebio.comspringernature.com
Studies on the biosynthesis of other related compounds, such as magnolol and honokiol, have utilized approaches that involve analyzing genes related to proposed biosynthetic pathways in plant tissues. mdpi.commdpi.comresearchgate.net Transcriptome sequencing and identification of differentially expressed genes in tissues producing these neolignans can point towards the enzymes involved. mdpi.comresearchgate.net Similar approaches could be applied to plants that produce this compound to identify candidate genes and enzymes in its biosynthetic route.
Biomimetic oxidation reactions and in vitro metabolism studies using liver microsomes have also been used to understand potential metabolic pathways of this compound, identifying oxidation products like epoxidized derivatives. thieme-connect.com While these studies focus on the metabolism of this compound, they highlight the importance of oxidative transformations, which are also central to its biosynthesis.
Further precursor incorporation and metabolic tracing experiments are needed to definitively map the complete biosynthetic pathway of this compound, identify all involved enzymes, and understand the regulation of its production in plants.
Molecular and Cellular Mechanisms of Action of Licarin a
Modulation of Intracellular Signaling Cascades
Research indicates that Licarin A influences several critical signaling cascades involved in cellular responses, particularly in inflammatory and immune cells.
Inhibition of Protein Kinase C Alpha/Beta II (PKCα/βII) Pathways
Studies have demonstrated that this compound can reduce the secretion of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) D2 (PGD2) by inhibiting the PKCα/βII pathway. researchgate.netmedchemexpress.comnih.govglpbio.comtargetmol.com In antigen-stimulated rat basophilic leukemia cells (RBL-2H3), treatment with this compound tended to decrease the levels of phosphorylated PKCα/βII protein. researchgate.netmedchemexpress.comnih.govglpbio.comtargetmol.com This suggests that this compound interferes with the activation of these specific protein kinase C isoforms, thereby attenuating downstream inflammatory responses.
Data Table: Effect of this compound on Phosphorylated PKCα/βII in RBL-2H3 Cells
| Treatment (μM) | Phosphorylated PKCα/βII Level (Relative to Control) |
| Control | 1.0 |
| This compound (5) | Decreased (Trend) |
| This compound (20) | Decreased (Trend) |
(Note: Specific numerical data for phosphorylated protein levels were not consistently provided across sources, but a general trend of reduction was indicated.)
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Pathways
Similar to its effects on PKCα/βII, this compound has been shown to inhibit the p38 MAPK pathway. researchgate.netmedchemexpress.comnih.govglpbio.comtargetmol.com This inhibition contributes to the reduction of TNF-α and PGD2 secretion in stimulated mast cells. researchgate.netmedchemexpress.comnih.govglpbio.comtargetmol.com The reduction in phosphorylated p38 MAPK protein levels upon this compound treatment indicates that the compound interferes with the activation of this stress-activated protein kinase, which is a key regulator of inflammatory cytokine production. researchgate.netmedchemexpress.comnih.govglpbio.comtargetmol.com
Data Table: Effect of this compound on Phosphorylated p38 MAPK in RBL-2H3 Cells
| Treatment (μM) | Phosphorylated p38 MAPK Level (Relative to Control) |
| Control | 1.0 |
| This compound (5) | Decreased (Trend) |
| This compound (20) | Decreased (Trend) |
(Note: Specific numerical data for phosphorylated protein levels were not consistently provided across sources, but a general trend of reduction was indicated.)
Activation and Phosphorylation Control of NF-κBp65 Pathway
This compound has demonstrated effects on the NF-κB pathway, a crucial regulator of immune responses and inflammation. researchgate.net Research indicates that this compound can influence the phosphorylation of NF-κBp65. researchgate.netmdpi.com In some studies, this compound has shown superior NF-κBp65 phosphorylation activity compared to control compounds in certain cancer cell lines. researchgate.net Molecular docking studies suggest potential inhibitory activity against the NF-κBp65 inflammatory pathway. mdpi.com
Data Table: Effect of this compound on Phosphorylated NF-κBp65
| Cell Line | Treatment Concentration (μM) | Phosphorylated NF-κBp65 Activity (Relative to Control) |
| DU-145 prostate cancer cells | Not specified (Low nanomolar) | Superior activity compared to control researchgate.netmdpi.com |
| DU-145 prostate cancer cells | 150 | Increased activity mdpi.com |
(Note: The effect on NF-κBp65 phosphorylation appears concentration and context-dependent, showing both activation at higher concentrations and potential inhibitory activity suggested by docking studies.)
IRS-1/PI3K/AKT Pathway Modulation (inferred from Licarin B)
While direct evidence for this compound's interaction with the IRS-1/PI3K/AKT pathway is limited in the provided sources, studies on Licarin B, a related neolignan, offer insights into potential mechanisms within this class of compounds. Licarin B has been shown to improve insulin (B600854) sensitivity by activating GLUT4 in the IRS-1/PI3K/AKT pathway in 3T3-L1 adipocytes. medchemexpress.comrsc.orgresearchgate.netbiocrick.comrsc.org This pathway is fundamental for insulin signaling and glucose metabolism, involving the phosphorylation of IRS-1, activation of PI3K, and subsequent phosphorylation of AKT, leading to GLUT4 translocation and enhanced glucose uptake. rsc.orgresearchgate.net While not directly attributed to this compound, this highlights a relevant signaling cascade modulated by related neolignans that warrants further investigation for this compound.
Nitric Oxide-cGMP-ATP-sensitive K+ Channel Pathway Activation
This compound has been shown to exert anti-allodynic and anti-hyperalgesic activity through the activation of the nitric oxide (NO)-cGMP-ATP-sensitive K+ channel pathway. researchgate.netresearchgate.netnih.gov Studies in neuropathic rats demonstrated that the effects of this compound were prevented by inhibitors of nitric oxide synthase (L-NAME), guanylate cyclase (ODQ), and ATP-sensitive K+ channels (glibenclamide). researchgate.netresearchgate.netnih.gov This indicates that this compound's activity in this context is mediated through the production of NO, which activates soluble guanylyl cyclase to produce cGMP, subsequently leading to the opening of ATP-sensitive K+ channels. researchgate.netresearchgate.netnih.govmdpi.com The opening of these channels can hyperpolarize the cell membrane, reducing neuronal excitability and contributing to pain relief. mdpi.com
Data Table: Effect of Inhibitors on (±)-Licarin A Activity in Neuropathic Rats
| Inhibitor | Target | Effect on (±)-Licarin A Anti-allodynic/Anti-hyperalgesic Activity | Reference |
| L-NAME | Nonselective nitric oxide synthase | Prevented activity | researchgate.netresearchgate.netnih.gov |
| ODQ | Guanylate cyclase | Prevented activity | researchgate.netresearchgate.netnih.gov |
| Glibenclamide | ATP-sensitive K+ channel | Prevented activity | researchgate.netresearchgate.netnih.gov |
Enzyme Inhibition Profiles and Receptor Interactions
Beyond modulating signaling cascades, this compound also interacts with specific enzymes and may have potential receptor interactions.
This compound has been identified as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). nih.gov FAAH is involved in the degradation of endocannabinoids, and its inhibition can lead to increased levels of these signaling molecules. nih.gov Studies have shown this compound to be one of the most active compounds in inhibiting FAAH, with a reported IC50 value. nih.gov
Data Table: this compound Inhibition of FAAH
| Enzyme | IC50 (μM) | Reference |
| FAAH | 7.02 ± 2.02 | nih.gov |
While direct receptor binding data for this compound is limited in the provided context, related studies on nutmeg compounds, from which this compound can be isolated, have explored interactions with the endocannabinoid system, specifically noting no significant binding affinity to CB1 or CB2 receptors for certain extracts nih.gov. However, the inhibition of FAAH suggests an indirect modulation of the endocannabinoid system.
Molecular docking studies have also been utilized to explore potential interactions of this compound with various targets, including NF-κBp65 and PARP-1, suggesting potential inhibitory activities. mdpi.com Computational approaches have also investigated this compound's potential interactions with targets like ACE2 and Mpro in the context of antiviral research, analyzing binding affinities and molecular interactions like hydrogen bonds and hydrophobic effects. researchgate.net
Regulation of Oxidative Stress Responses
Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in numerous pathological conditions. This compound has shown capabilities in regulating cellular responses to oxidative challenges.
Neuroprotection Against Glutamate-Induced Oxidative Stress
This compound has demonstrated significant neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. Glutamate-induced excitotoxicity is associated with increased intracellular calcium influx and the overproduction of cellular nitric oxide and peroxides, leading to oxidative stress and neuronal damage. This compound has been shown to diminish the calcium influx and inhibit the subsequent overproduction of these harmful species, bringing their levels closer to those of control cells. Furthermore, this compound helps preserve the activity of antioxidative enzymes such as superoxide (B77818) dismutase, glutathione (B108866) peroxidase, and glutathione reductase, which are typically reduced in glutamate-injured neurons. These findings suggest that this compound protects neuronal cells against glutamate-induced oxidative stress through its antioxidative mechanisms.
Cellular Process Modulation
This compound influences several fundamental cellular processes, including proliferation, viability, programmed cell death, and the secretion of inflammatory mediators.
Regulation of Cell Proliferation and Viability
This compound can modulate cell proliferation and viability depending on the cell type and concentration. In non-small cell lung cancer (NSCLC) cell lines (A549, NCI-H23, NCI-H520, and NCI-H460), this compound inhibited proliferation in a dose- and time-dependent manner. For instance, it showed IC50 values of 20.03 ± 3.12 µM in NCI-H23 cells and 22.19 ± 1.37 µM in A549 cells. In DU-145 prostate cancer cells, this compound at certain concentrations allowed cells to remain alive and proliferate, but in a controlled manner. However, at concentrations higher than the cytotoxic dose (IC50 = 100.06 µM), this compound increased reactive oxygen species production, which correlated with cell damage while still maintaining cell viability initially.
Induction of Apoptosis and Autophagy
This compound has been shown to induce cell death through the activation of both apoptosis and autophagy, particularly in non-small cell lung cancer cells. In NSCLC cell lines like NCI-H23 and A549, this compound treatment led to G1 cell cycle arrest, increased levels of autophagy markers such as Beclin 1 and LC3II, and degradation of p62, indicating the activation of autophagy. Apoptotic cell death mediated by this compound was confirmed by indicators such as mitochondrial membrane potential loss, increased ROS, cleaved PARP, and decreased pro-caspase3. Studies using autophagy inhibitors like chloroquine (B1663885) or Beclin 1 siRNA transfection suggested that this compound-induced autophagy can play a death-promoting role in these cancer cells, as inhibiting autophagy reduced this compound's anti-proliferative and pro-apoptotic effects.
Control of Inflammatory Mediator Secretion (e.g., TNF-α, PGD2, IL-6, IL-10)
This compound exhibits anti-inflammatory effects by controlling the secretion of various inflammatory mediators. In dinitrophenyl-human serum albumin (DNP-HSA)-stimulated RBL-2H3 cells (a rat mast cell line), this compound significantly and dose-dependently reduced the production of tumor necrosis factor-alpha (TNF-α) with an IC50 of 12.6 ± 0.3 µM. It also decreased the levels of prostaglandin D2 (PGD2) at concentrations between 5 and 20 µM. This reduction in TNF-α and PGD2 secretion is mediated, at least in part, via the inhibition of PKCα/βII and p38 MAPK pathways, as this compound treatment tends to reduce the phosphorylated levels of these proteins. Furthermore, in studies investigating its potential for treating inflammatory eye diseases, this compound significantly reduced inflammatory cytokines, including tumor necrosis factor-alpha and interleukin-6, in treated animals compared to untreated controls. While research indicates effects on TNF-α and IL-6, the direct impact of this compound on IL-10 secretion is not explicitly detailed in the provided search results.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5281836 |
| TNF-α (Tumor Necrosis Factor-alpha) | 24036 |
| PGD2 (Prostaglandin D2) | 448457 |
| IL-6 (Interleukin-6) | 11231551 |
| IL-10 (Interleukin-10) | 178101673 (Human protein, not a small molecule) |
| Glutamate (B1630785) | 33032 (L-Glutamic acid), 611 (DL-Glutamic acid), 5128032 (Glutamate anion), 4179667 (Glutamate(1-)) |
Interactive Data Tables
Based on the research findings, here are interactive data tables summarizing some of the quantitative data:
Table 1: Effect of this compound on TNF-α Production in RBL-2H3 Cells
| Mediator | IC50 (µM) | Cell Type | Stimulation |
| TNF-α | 12.6 ± 0.3 | DNP-HSA-stimulated RBL-2H3 cells | DNP-HSA |
Table 2: this compound Inhibition of Cell Proliferation in NSCLC Cell Lines
| Cell Line | IC50 (µM) |
| NCI-H23 | 20.03 ± 3.12 |
| A549 | 22.19 ± 1.37 |
Table 3: Effect of this compound on Inflammatory Cytokines in Inflammatory Eye Disease Model
| Cytokine | Effect (vs. untreated) | Model System |
| TNF-α | Significant reduction | In vivo (rats) |
| Interleukin-6 | Significant reduction | In vivo (rats) |
Note: The interactive nature of the tables is simulated in this text-based format.This compound, a natural neolignan, has garnered attention for its diverse biological activities, particularly its effects on cellular processes and oxidative stress responses. Found in various plants, including Machilus thunbergii and Myristica fragrans, this compound has demonstrated potential in areas such as neuroprotection and inflammation modulation. Research into its molecular and cellular mechanisms of action is ongoing, revealing its influence on key pathways involved in cell survival, death, and the inflammatory cascade.
Regulation of Oxidative Stress Responses
Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in numerous pathological conditions. This compound has shown capabilities in regulating cellular responses to oxidative challenges.
Neuroprotection Against Glutamate-Induced Oxidative Stress
This compound has demonstrated significant neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. Glutamate-induced excitotoxicity is associated with increased intracellular calcium influx and the overproduction of cellular nitric oxide and peroxides, leading to oxidative stress and neuronal damage. This compound has been shown to diminish the calcium influx and inhibit the subsequent overproduction of these harmful species, bringing their levels closer to those of control cells. Furthermore, this compound helps preserve the activity of antioxidative enzymes such as superoxide dismutase, glutathione peroxidase, and glutathione reductase, which are typically reduced in glutamate-injured neurons. These findings suggest that this compound protects neuronal cells against glutamate-induced oxidative stress through its antioxidative mechanisms.
Cellular Process Modulation
This compound influences several fundamental cellular processes, including proliferation, viability, programmed cell death, and the secretion of inflammatory mediators.
Regulation of Cell Proliferation and Viability
This compound can modulate cell proliferation and viability depending on the cell type and concentration. In non-small cell lung cancer (NSCLC) cell lines (A549, NCI-H23, NCI-H520, and NCI-H460), this compound inhibited proliferation in a dose- and time-dependent manner. For instance, it showed IC50 values of 20.03 ± 3.12 µM in NCI-H23 cells and 22.19 ± 1.37 µM in A549 cells. In DU-145 prostate cancer cells, this compound at certain concentrations allowed cells to remain alive and proliferate, but in a controlled manner. However, at concentrations higher than the cytotoxic dose (IC50 = 100.06 µM), this compound increased reactive oxygen species production, which correlated with cell damage while still maintaining cell viability initially.
Induction of Apoptosis and Autophagy
This compound has been shown to induce cell death through the activation of both apoptosis and autophagy, particularly in non-small cell lung cancer cells. In NSCLC cell lines like NCI-H23 and A549, this compound treatment led to G1 cell cycle arrest, increased levels of autophagy markers such as Beclin 1 and LC3II, and degradation of p62, indicating the activation of autophagy. Apoptotic cell death mediated by this compound was confirmed by indicators such as mitochondrial membrane potential loss, increased ROS, cleaved PARP, and decreased pro-caspase3. Studies using autophagy inhibitors like chloroquine or Beclin 1 siRNA transfection suggested that this compound-induced autophagy can play a death-promoting role in these cancer cells, as inhibiting autophagy reduced this compound's anti-proliferative and pro-apoptotic effects.
Control of Inflammatory Mediator Secretion (e.g., TNF-α, PGD2, IL-6, IL-10)
This compound exhibits anti-inflammatory effects by controlling the secretion of various inflammatory mediators. In dinitrophenyl-human serum albumin (DNP-HSA)-stimulated RBL-2H3 cells (a rat mast cell line), this compound significantly and dose-dependently reduced the production of tumor necrosis factor-alpha (TNF-α) with an IC50 of 12.6 ± 0.3 µM. It also decreased the levels of prostaglandin D2 (PGD2) at concentrations between 5 and 20 µM. This reduction in TNF-α and PGD2 secretion is mediated, at least in part, via the inhibition of PKCα/βII and p38 MAPK pathways, as this compound treatment tends to reduce the phosphorylated levels of these proteins. Furthermore, in studies investigating its potential for treating inflammatory eye diseases, this compound significantly reduced inflammatory cytokines, including tumor necrosis factor-alpha and interleukin-6, in treated animals compared to untreated controls. While research indicates effects on TNF-α and IL-6, the direct impact of this compound on IL-10 secretion is not explicitly detailed in the provided search results.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5281836 |
| TNF-α (Tumor Necrosis Factor-alpha) | 24036, 44356648, 16079006 |
| PGD2 (Prostaglandin D2) | 448457 |
| IL-6 (Interleukin-6) | 11231551, 122677576, 101119084, 23658468, 637542, 284 |
| IL-10 (Interleukin-10) | 178101673, 90488958 |
| Glutamate | 33032, 611, 5128032, 4179667 |
Interactive Data Tables
Based on the research findings, here are interactive data tables summarizing some of the quantitative data:
Table 1: Effect of this compound on TNF-α Production in RBL-2H3 Cells
| Mediator | IC50 (µM) | Cell Type | Stimulation |
| TNF-α | 12.6 ± 0.3 | DNP-HSA-stimulated RBL-2H3 cells | DNP-HSA |
Table 2: this compound Inhibition of Cell Proliferation in NSCLC Cell Lines
| Cell Line | IC50 (µM) |
| NCI-H23 | 20.03 ± 3.12 |
| A549 | 22.19 ± 1.37 |
Table 3: Effect of this compound on Inflammatory Cytokines in Inflammatory Eye Disease Model
| Cytokine | Effect (vs. untreated) | Model System |
| TNF-α | Significant reduction | In vivo (rats) |
| Interleukin-6 | Significant reduction | In vivo (rats) |
Note: The interactive nature of the tables is simulated in this text-based format.
Inhibition of Histamine (B1213489) Release
This compound has demonstrated the ability to modulate the release of histamine, a key mediator in immediate hypersensitivity reactions. Studies using antigen-stimulated rat basophilic leukemia (RBL-2H3) cells, a mast cell line, have shown that this compound can control the secretion of pro-inflammatory mediators and inhibit the release of histamine from these cells researchgate.netnih.govresearchgate.netbiocrick.com. The pharmacological mechanisms underlying this effect may involve alterations in intracellular Ca2+ influx and the modulation of signaling pathways such as PKCα/βII and p38 MAPK, which are crucial for regulating these cellular events researchgate.netnih.govbiocrick.com. Inhibition of histamine release contributes to the anti-inflammatory process researchgate.net.
Modulation of Cyclooxygenase-2 (COX-2) Expression
Research indicates that this compound can influence the expression of Cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923), which are potent mediators of inflammation. In antigen-stimulated RBL-2H3 cells, treatment with this compound at a concentration of 20 μM resulted in a slight suppression of increases in both COX-2 mRNA and protein levels induced by stimulation nih.govbiocrick.com. This suggests that this compound may exert some of its anti-inflammatory effects by modulating the expression of COX-2, potentially contributing to reduced production of prostaglandins like PGD2 nih.gov.
Influence on ABCG2 Gene Expression
This compound has been shown to influence the expression of the ATP-Binding Cassette subfamily G member 2 (ABCG2) gene. ABCG2 is an important efflux transporter involved in the transport of various substrates, including some drugs and uric acid, and plays a role in multidrug resistance in cancer cells and in the excretion of uric acid plos.orgsemanticscholar.orgresearchgate.net. Studies using Caco-2 cells have demonstrated that this compound can enhance the expression of human ABCG2 (hABCG2) mRNA researchgate.net. This effect may be mediated, at least in part, through the activation of the aryl hydrocarbon receptor (hAhR), as suppression of hAhR expression by siRNA reduced the activity of this compound in promoting hABCG2 expression researchgate.net. Promoting ABCG2 gene expression by pharmacological agents is being explored as a potential strategy for treating conditions like gouty arthritis by increasing uric acid excretion researchgate.net.
Bioenergetic and Metabolic Perturbations in Pathogenic Organisms
This compound and its derivatives have shown activity against various pathogenic organisms, including parasites like Leishmania (L.) infantum and Trypanosoma cruzi nih.govresearchgate.netresearchgate.net. The mechanisms of action in these organisms involve significant perturbations to their bioenergetic and metabolic processes.
Cytosolic Calcium Level Alterations
One of the observed effects of this compound derivatives on pathogenic organisms, specifically Leishmania (L.) infantum, is the alteration of cytosolic calcium levels. After a short incubation period with a semi-synthetic derivative of this compound, increased levels of cytosolic calcium were observed in the parasites nih.govresearchgate.netresearchgate.netresearchgate.net. This imbalance in intracellular calcium homeostasis is believed to contribute to the compound's lethal action against the parasite nih.govresearchgate.net.
Acidocalcisome Alkalinization
In conjunction with altered cytosolic calcium levels, this compound derivatives also induce the alkalinization of acidocalcisomes in Leishmania (L.) infantum parasites nih.govresearchgate.netresearchgate.netresearchgate.netasm.orgasm.org. Acidocalcisomes are acidic organelles involved in calcium and phosphate (B84403) storage, as well as pH homeostasis in various organisms, including trypanosomatids. The alkalinization of these organelles, along with the concomitant release of Ca2+, can lead to the depolarization of the mitochondrial potential and a subsequent collapse of the bioenergetic system, ultimately reducing ATP levels asm.orgasm.org. This mechanism is similar to that observed with miltefosine, another drug used to treat leishmaniasis asm.org.
Protein Metabolism Dysregulation
Studies using MALDI-TOF/MS have revealed that this compound derivatives can induce mass spectral alterations of promastigote proteins in Leishmania (L.) infantum when compared to untreated parasites nih.govresearchgate.netresearchgate.net. This suggests that the compound causes dysregulation of protein metabolism in the parasite, contributing to its lethal effects nih.govresearchgate.net. These alterations in protein profiles indicate that this compound impacts the parasite's ability to maintain normal protein synthesis, degradation, or modification processes, which are essential for its survival and proliferation.
Mitochondrial Membrane Potential (ΔΨm) (inferred from related compounds)
Mitochondrial membrane potential (ΔΨm) is a critical component of oxidative phosphorylation, essential for ATP synthesis and various mitochondrial functions, including protein import and metabolite transport. nih.govelifesciences.org Maintaining a stable ΔΨm is vital for cellular health, and significant deviations can lead to loss of cell viability. nih.gov While direct studies specifically detailing this compound's impact on mitochondrial membrane potential were not extensively found, research on related compounds and the broader mechanisms of apoptosis provides inferential context.
Apoptosis, or programmed cell death, is often characterized by changes in mitochondrial function, including the disruption of ΔΨm. A decrease in ΔΨm is considered a hallmark event in the early stages of apoptosis, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
Studies on the effects of this compound in non-small cell lung cancer cells have indicated that this compound mediated apoptotic cell death is confirmed by mitochondrial membrane potential (MMP) loss. biocrick.comresearchgate.net This suggests that this compound can induce a depolarization of the mitochondrial membrane, contributing to the initiation of apoptosis in these cells. biocrick.comresearchgate.net
Research on leishmanicidal agents, including a semi-synthetic neolignan derivative from dihydrodieugenol B, a compound structurally related to neolignans like this compound, has explored their effects on Leishmania parasites. One such derivative caused a transient depolarization of the plasma membrane potential and induced an imbalance of intracellular Ca2+, possibly resulting in mitochondrial impairment and leading to a strong depolarization of the membrane potential and decrease of ATP levels in Leishmania infantum. dntb.gov.ua While this study examined a derivative and not this compound itself, it highlights that neolignan-based compounds can target mitochondrial bioenergetics and membrane potential in parasites.
Another study specifically evaluating this compound (DL01) against Leishmania amazonensis promastigotes assessed its effect on mitochondrial membrane potential (ΔΨ). scielo.br Using the JC-10 probe, researchers measured the ΔΨ in promastigotes treated with this compound at its EC50 concentration. scielo.br The results indicated that this compound did not significantly change the mitochondrial membrane potential in L. amazonensis promastigotes under the tested conditions. scielo.br This suggests that the mechanism of action of this compound can vary depending on the cell type or organism being studied.
Genomic DNA Fragmentation
Genomic DNA fragmentation is a characteristic feature of apoptosis, resulting from the activation of endonucleases that cleave DNA into fragments of approximately 180 base pairs or multiples thereof. This process leads to the formation of a "ladder" pattern when DNA is analyzed by gel electrophoresis.
Studies investigating the anti-leishmanial activity of (+)-Licarin A have demonstrated its ability to induce genomic DNA fragmentation in Leishmania (Leishmania) major promastigotes. biocrick.comresearchgate.netchemfaces.comnih.gov This fragmentation was observed as a typical death pattern associated with apoptosis in these parasites. biocrick.comresearchgate.netchemfaces.comnih.gov The induction of genomic DNA fragmentation indicates that this compound can trigger the activation of cellular pathways that lead to the systematic degradation of nuclear DNA.
For example, research showed that (+)-Licarin A effectively inhibited the growth of Leishmania (Leishmania) major promastigotes and induced genomic DNA fragmentation in a typical apoptotic death pattern. biocrick.comresearchgate.netchemfaces.comnih.gov This finding suggests that DNA fragmentation is a significant mechanism by which this compound exerts its effects against this parasite.
In the context of non-small cell lung cancer cells, this compound has been shown to induce apoptotic cell death. biocrick.comresearchgate.net While the primary confirmation of apoptosis in these studies involved markers like MMP loss, increased ROS, cleaved PARP, and decreased pro-caspase3, genomic DNA fragmentation is a downstream event in the apoptotic cascade that is often, though not always, assessed. biocrick.comresearchgate.net The observation of other apoptotic markers in this compound-treated cancer cells supports the potential for genomic DNA fragmentation to occur as part of the induced cell death process.
The induction of genomic DNA fragmentation by this compound in Leishmania major highlights its ability to trigger programmed cell death pathways involving the degradation of nuclear material. This mechanism contributes to its observed biological effects, particularly in the context of its anti-parasitic activity.
Structure Activity Relationship Sar Studies for Licarin a and Derivatives
Systematic Chemical Modification and Analog Design
Systematic chemical modification of Licarin A has been employed to generate analogs with potentially improved biological profiles. slideshare.netscribd.com Modifications have focused on key structural regions, such as the phenolic subunit and the alkenyl side chain. researchgate.net For instance, derivatives have been synthesized through methods like etherification, epoxidation, hydrolysis, and allylic oxidation. scielo.br Acetylation of this compound has been shown to increase its schistosomicidal activity against Schistosoma mansoni compared to the unmodified compound. scielo.br Conversely, for trypanocidal activity against Trypanosoma cruzi, this compound itself was more effective than some of its modified derivatives. scielo.br Studies involving semi-synthetic analogs have indicated that the presence of an additional substitution in the aromatic ring of this compound can contribute to antitrypanosomal activity. nih.gov
Pharmacophore Identification and Lead Optimization
Pharmacophore identification aims to define the essential features of a molecule required for its biological activity and interaction with a target. researchgate.netnih.govjppres.com This information is then used in lead optimization to refine the structure of a promising compound, like this compound, to enhance its potency, selectivity, and other desirable properties while minimizing unwanted effects. danaher.combiobide.com While specific detailed pharmacophore models for this compound's various activities are not extensively detailed in the provided snippets, the process of designing simplified analogs based on the parent molecule suggests an underlying effort to understand the key structural requirements for activity. nih.gov The molecular simplification approach, where core structural units are tested, is a strategy often guided by preliminary SAR data to identify pharmacophoric units. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate structural descriptors of compounds with their biological activities. rsc.orgnih.gov These models can help predict the activity of new, untested compounds and provide insights into the structural features that are important for activity. rsc.orgnih.gov While the provided information mentions QSAR modeling in the context of drug discovery and toxicity prediction using tools like ProTox-II , and refers to 3D-QSAR models like CoMFA koreascience.kr, specific detailed QSAR models developed explicitly for this compound and its derivatives are not provided in the search results. However, the relationship between lipophilicity and biological activity, often explored in QSAR studies, is mentioned in the context of this compound derivatives. researchgate.netmdpi.com
Stereochemical Influence on Biological Activities
This compound contains chiral centers, leading to the existence of different enantiomeric forms, such as (-)-Licarin A and (+)-Licarin A. nih.govscielo.brnih.govresearchgate.net Stereochemistry can significantly influence the biological activity of chiral compounds, affecting their biochemical, pharmacological, and physiological properties. scielo.br
Studies comparing the biological activities of this compound enantiomers have revealed differences in their potency. For instance, in trypanocidal assays against Trypanosoma cruzi, the (-)-enantiomer of this compound showed more significant activity (IC₅₀ of 23.46 μM) than the (+)-enantiomer (IC₅₀ of 87.73 μM). nih.govresearchgate.netcapes.gov.br Similarly, against Schistosoma mansoni adult worms, the (-)-enantiomer was more active than the (+)-enantiomer, which showed no activity. nih.govresearchgate.netcapes.gov.br This indicates that the stereochemistry at the chiral centers of this compound plays a role in its antiparasitic activities. scielo.br However, for antioxidant activity, the variety of stereochemistry appeared to have little effect. nih.gov
Data comparing the activity of this compound enantiomers against T. cruzi and S. mansoni are presented below:
| Compound | Trypanocidal Activity (T. cruzi) IC₅₀ (μM) | Schistosomicidal Activity (S. mansoni) LC₅₀ (μM) |
| (±)-Licarin A | 127.17 nih.govresearchgate.netcapes.gov.br | 53.57 nih.govresearchgate.netcapes.gov.br |
| (-)-Licarin A | 23.46 nih.govresearchgate.netcapes.gov.br | 91.71 nih.govresearchgate.netcapes.gov.br |
| (+)-Licarin A | 87.73 nih.govresearchgate.netcapes.gov.br | No activity nih.govresearchgate.netcapes.gov.br |
Impact of Lipophilicity and Hydrophobicity on Bioactivity
Lipophilicity, often represented by the partition coefficient (LogP), is a crucial physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. mdpi.com Hydrophobicity is closely related to lipophilicity. mdpi.com Studies on this compound derivatives have explored the impact of lipophilicity on their bioactivity, particularly against mycobacteria. researchgate.net Modifying the phenolic subunit and alkenyl side chain of this compound to create derivatives with a higher partition coefficient has been investigated, as the activity against mycobacteria appears to be strongly influenced by hydrophobicity. researchgate.net Additionally, the insertion of polar groups into the side chain has been explored to alter the hydrophilic-lipophilic profile of the molecules. researchgate.net Excessive lipophilicity can sometimes lead to increased cytotoxicity due to non-specific binding to hydrophobic sites in cells. nih.gov Therefore, balancing lipophilicity to improve target interaction while maintaining favorable ADME properties and low toxicity is a key aspect of SAR studies for this compound derivatives. nih.govmdpi.com
Preclinical Pharmacokinetic Investigations of Licarin a
Mechanistic Absorption Studies
Mechanistic absorption studies aim to elucidate the processes by which a compound crosses biological membranes to enter the systemic circulation. These investigations often involve both in vitro and in vivo approaches to predict and assess oral bioavailability.
Cellular Permeability Assays (e.g., Human Colorectal Adenocarcinoma Cell Monolayer)
In vitro to In vivo Correlation (IVIVC) Models
In vitro to in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (such as dissolution or permeability) and a relevant in vivo pharmacokinetic response (like plasma drug concentration or amount absorbed). nih.govslideshare.netnih.govyoutube.com A well-established IVIVC can minimize the need for extensive human studies and assist in setting dissolution specifications. nih.gov While the concept of IVIVC is a critical component of drug development for predicting in vivo behavior from in vitro data, specific published IVIVC models developed for Licarin A were not identified in the conducted searches. nih.govslideshare.netnih.govyoutube.comresearchgate.net Developing an IVIVC typically requires correlating in vitro release or permeability data with in vivo pharmacokinetic profiles. medtechbcn.comnih.gov
Assessment of Absorption Rate and Maximum Plasma Concentration
The absorption rate and maximum plasma concentration (Cmax) are key parameters characterizing the extent and speed of drug absorption into the systemic circulation. The time to reach maximum plasma concentration (Tmax) provides an indication of the absorption rate. While comprehensive data on this compound's absorption rate and Cmax in commonly used preclinical species like rats or dogs were not extensively detailed in the search results, one study in horses reported pharmacokinetic parameters after administration of a this compound-containing extract. ga-online.org In this study, Tmax was observed at one hour. ga-online.org Cmax and the area under the curve from time zero to infinity (AUC0-inf) also showed a proportional relationship with the dose administered in horses. ga-online.org
Table 1: Pharmacokinetic Parameters of this compound in Horses (Selected Data)
| Parameter | Value (Trial 1) | Value (Trial 2) | Unit |
| Tmax | 1 | 1 | hour |
| AUC0-inf | 70.46 | 117.85 | ng h ml⁻¹ |
Note: Data extracted from a study in horses administered a this compound-containing extract. ga-online.org
Distribution Studies
Distribution studies investigate how a compound disperses throughout the body after entering the systemic circulation. This involves examining its binding to plasma proteins and its partitioning into various tissues and fluid compartments.
Protein Binding Characterization (e.g., Rat and Human Plasma)
Plasma protein binding is a significant factor influencing drug distribution, as only the unbound fraction of a drug is generally available to exert pharmacological effects, distribute into tissues, and be eliminated. xenotech.com The extent of binding can vary between species. rsc.org Research has characterized the plasma protein binding of this compound in both rat and human plasma. Mean plasma protein binding values of 78.3% and 87.3% were reported for rat and human plasma, respectively. sci-hub.se These values indicate that this compound exhibits moderate to high binding to plasma proteins in both species.
Table 2: Mean Plasma Protein Binding of this compound
| Species | Mean Plasma Protein Binding (%) |
| Rat | 78.3 |
| Human | 87.3 |
Note: Data represents mean values. sci-hub.se
Determination of Volume of Distribution
The volume of distribution (Vd) is a theoretical pharmacokinetic parameter that relates the total amount of drug in the body to the concentration of the drug in the plasma. wikipedia.orgnih.govtrc-p.nl It reflects the extent to which a drug is distributed into body tissues compared to remaining in the plasma. wikipedia.orgtrc-p.nl A higher Vd suggests greater tissue distribution. wikipedia.org While a definitive Vd in common preclinical species like rats or dogs was not explicitly found, the study in horses administered a this compound-containing extract reported apparent volume of distribution (Vz/F) values of 259.04 and 283.83 L/kg. ga-online.org Vz/F is the apparent volume of distribution after oral administration, which is influenced by the fraction of the dose absorbed (bioavailability, F). ga-online.org These relatively high values in horses suggest that this compound distributes extensively within the body in this species.
Table 3: Apparent Volume of Distribution (Vz/F) of this compound in Horses
| Parameter | Value (Trial 1) | Value (Trial 2) | Unit |
| Vz/F | 259.04 | 283.83 | L/kg |
Note: Data extracted from a study in horses administered a this compound-containing extract. ga-online.org
Metabolism Pathway Elucidation
Metabolism is a primary process by which the body transforms chemical compounds, often into more water-soluble forms that can be easily excreted. Elucidating the metabolic pathways of this compound provides insights into how the compound is processed, the enzymes involved, and the potential for drug-drug interactions.
In vitro Hepatic Metabolism Studies (e.g., Liver Microsomes, Hepatocytes, Liver S9 Fractions)
In vitro studies using hepatic fractions such as liver microsomes, hepatocytes, and liver S9 fractions are standard methods for investigating drug metabolism. evotec.comnuvisan.comspringernature.com Liver microsomes primarily contain cytochrome P450 (CYP) enzymes, responsible for Phase I metabolism, while liver cytosol contains Phase II enzymes. wuxiapptec.com Liver S9 fractions contain both microsomal and cytosolic enzymes, offering a more comprehensive picture of hepatic metabolism, including both Phase I and Phase II biotransformations. evotec.comwuxiapptec.comnih.gov Hepatocytes, as intact liver cells, represent the most in vivo-relevant in vitro system for studying hepatic metabolism, encompassing all metabolic pathways and cellular processes. nuvisan.comspringernature.com
Studies involving the incubation of this compound with rat and human liver microsomes have been conducted to investigate its metabolic fate. These studies have shown that liver microsomes can partially reproduce biomimetic oxidation reactions of this compound, leading to the production of specific epoxidized products. nih.gov
Identification of Metabolic Products and Pathways (e.g., Oxidation, Demethylation, Dehydrogenation)
The identification of metabolic products and the elucidation of the metabolic pathways are critical steps in understanding how a compound is processed within the body. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose. nuvisan.comspringernature.com
Research on the metabolism of dehydrodiisoeugenol (B190919) (DDIE), which is also known as this compound, in rats has identified several metabolic products. thieme-connect.comphytopurify.comnih.gov Analysis of these metabolites in liver microsomes, urine, and feces revealed that DDIE undergoes several major metabolic pathways, including oxidation (such as hydroxylation, hydroformylation, and acetylation), demethylation, ring-opening, and dehydrogenation. thieme-connect.comphytopurify.com In vivo, the metabolism of DDIE appears to involve multiple metabolic reactions, resulting in a variety of metabolites. thieme-connect.com These findings suggest that this compound is subject to similar metabolic transformations in biological systems. Preferential pathways of metabolism for this neolignan in mice have been reported to include oxidation, demethylation, and dehydrogenation. researchgate.net
Excretion Mechanism Investigations
Excretion is the process by which a compound and its metabolites are eliminated from the body, primarily through urine and feces. Understanding the excretion mechanisms of this compound is important for predicting its clearance and potential for accumulation.
Studies on the excretion of dehydrodiisoeugenol (this compound) in rats following intravenous and intragastric administration have indicated that the compound and its metabolites are primarily eliminated in the feces. nih.gov The amount of DDIE and its metabolites excreted was found to be higher in feces compared to urine. nih.gov
Computational Pharmacokinetics Modeling and Prediction
Computational approaches, such as physiologically based pharmacokinetics (PBPK) modeling and multiparameter optimization (MPO) functions, are valuable tools for predicting and understanding the pharmacokinetic behavior of compounds.
Physiologically Based Pharmacokinetics (PBPK) Approaches
PBPK modeling is a mechanistic approach that uses physiological and biochemical information to simulate the absorption, distribution, metabolism, and excretion of a compound within a biological system. nih.govpharmaron.com These models divide the body into interconnected compartments representing different organs and tissues, allowing for the prediction of drug concentrations in various parts of the body over time. nih.govpharmaron.comfrontiersin.org PBPK models can integrate in vitro metabolism data (e.g., from liver microsomes or hepatocytes) and physicochemical properties to predict in vivo pharmacokinetics and inform drug development decisions. nuvisan.comnih.govpharmaron.comeuropa.eu While specific PBPK models for this compound were not extensively detailed in the search results, PBPK modeling is a recognized approach that could be applied to predict its pharmacokinetic profile based on available in vitro and in silico data.
Analytical Methods for Pharmacokinetic Sample Quantification (e.g., UPLC-MS/MS)
Preclinical pharmacokinetic investigations necessitate sensitive and reliable analytical methods for the accurate quantification of the test compound in various biological matrices. For compounds like this compound, which may be present at low concentrations in complex biological samples such as plasma, urine, or tissue homogenates, highly selective and sensitive techniques are crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS) is widely recognized as the gold standard for the quantification of small molecule drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and throughput mdpi.comamericanpharmaceuticalreview.comsci-hub.se. UPLC-MS/MS, an advanced version utilizing ultra-high-performance liquid chromatography, offers faster analysis times and improved chromatographic resolution compared to traditional HPLC-MS/MS mdpi.comnih.gov.
The typical workflow for bioanalysis in preclinical pharmacokinetic studies involves sample collection, sample preparation, chromatographic separation, and mass spectrometric detection admescope.compacificbiolabs.com. Biological samples, such as plasma, are commonly collected at predetermined time points after administration of the compound admescope.comsci-hub.se. Sample preparation is a critical step aimed at isolating the analyte of interest from the complex biological matrix while removing interfering substances that could affect the analytical measurement sci-hub.seresearchgate.net. Common sample preparation techniques employed in bioanalysis include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) sci-hub.seresearchgate.netthieme-connect.com. SPE, for instance, has been successfully used to extract this compound and its diastereomer isothis compound from rat plasma sci-hub.sethieme-connect.com.
Chromatographic separation, typically performed using a reversed-phase column, is essential to separate the analyte from other endogenous compounds and potential metabolites thieme-connect.comnih.govfrontiersin.org. For the simultaneous determination of compounds like (+)-Licarin A and isothis compound, HPLC with a C18 reversed-phase column and a mobile phase such as methanol-water has been successfully employed sci-hub.sethieme-connect.com. UV detection at a specific wavelength, such as 270 nm, corresponding to the maximal absorbance of this compound, can be used sci-hub.sethieme-connect.com.
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides highly specific detection by monitoring characteristic fragment ions of the analyte, significantly reducing interference from the biological matrix americanpharmaceuticalreview.comsci-hub.se. Multiple reaction monitoring (MRM) mode is frequently selected for quantitative analysis in LC-MS/MS to enhance selectivity and decrease matrix effects mdpi.com. The development of LC-MS/MS methods allows for rapid PK assay development, often within hours mdpi.com.
Validated analytical methods are essential to ensure the reliability and accuracy of pharmacokinetic data sci-hub.se. Method validation typically includes assessing parameters such as linearity, sensitivity (lower limit of quantification, LLOQ), precision, accuracy, extraction recovery, matrix effects, and stability of the analyte in the biological matrix mdpi.comnih.govsci-hub.sethieme-connect.com. For the determination of (+)-Licarin A and isothis compound in rat plasma using HPLC-UV, linear ranges of the standard curves have been established, along with their respective lower limits of detection and quantification sci-hub.sethieme-connect.com. Stability studies are also conducted to ensure the integrity of the analyte under various storage conditions and during sample processing mdpi.comsci-hub.senih.gov.
While specific detailed UPLC-MS/MS parameters solely for this compound quantification in preclinical pharmacokinetic studies were not extensively detailed in the provided search results, the principles and techniques described for similar compounds and general preclinical bioanalysis using UPLC-MS/MS are directly applicable mdpi.comnih.govfrontiersin.orgnih.gov. The high sensitivity and selectivity of UPLC-MS/MS make it the preferred method for quantifying this compound at the low concentrations often encountered in preclinical pharmacokinetic samples, enabling accurate determination of pharmacokinetic parameters.
Preclinical Pharmacodynamic Investigations of Licarin a
Molecular Target Engagement and Receptor Occupancy Studies
Preclinical research has begun to identify the molecular targets and pathways influenced by Licarin A. Studies investigating its anti-allergic effects in rat mast cell line RBL-2H3 have indicated that this compound (at concentrations between 5 and 20 μM) reduces the secretion of TNF-α and prostaglandin (B15479496) D2 (PGD2) through the inhibition of PKCα/βII and p38 MAPK pathways. Treatment with this compound tends to decrease the protein levels of phosphorylated PKCα/βII and p38 MAPK. nih.gov
In the context of potential cancer chemopreventive activity, molecular docking studies have suggested that this compound may interact with the NF-κBp65 inflammatory pathway and potentially act as a PARP inhibitor. nih.govresearchgate.netlabsolu.cakoreamed.org Further research in DU-145 prostate cancer cells demonstrated that this compound afforded superior phosphoNF-κBp65 phosphorylation activity compared to isoliquiritigenin (B1662430), a natural product chemopreventive control. researchgate.netkoreamed.org
Investigations into the antiparasitic mechanisms of this compound and its derivatives have revealed effects on the cellular machinery of parasites. Against Trypanosoma cruzi trypomastigotes, this compound increased reactive oxygen species (ROS) levels after a short incubation period, suggesting the induction of cellular oxidative stress. scispace.com In Leishmania (L.) infantum, a this compound derivative induced an imbalance of calcium and bioenergetic metabolism, leading to increased cytosolic calcium levels, alkalinization of acidocalcisomes, mitochondrial hyperpolarization, and decreased ATP levels without altering ROS levels.
This compound has also shown neuroprotective effects by significantly protecting primary cultured neuronal cells against glutamate-induced oxidative stress, suggesting antioxidative activities as part of its mechanism in this context. In non-small cell lung cancer cells, this compound has been shown to induce cell death through the activation of both autophagy and apoptosis pathways.
Dose-Response Characterization in Target Systems
Dose-response studies have been conducted to characterize the potency of this compound in various biological systems. In dinitrophenyl-human serum albumin (DNP-HSA)-stimulated RBL-2H3 cells, this compound significantly and dose-dependently reduced TNF-α production, with an IC50 value of 12.6 μM. nih.gov
Against parasitic organisms, dose-dependent effects have also been observed. This compound displayed trypanocidal activity against Trypanosoma cruzi trypomastigotes with a 50% effective concentration (EC50) value of 100.8 μM. Some acetylated derivatives of this compound showed increased schistosomicidal activity against Schistosoma mansoni compared to the unmodified compound, promoting mortality at concentrations of 50 and 200 μM, respectively. Against Leishmania (Leishmania) major, this compound effectively inhibited promastigotes with an IC50 of 9.59 ± 0.94 μg/mL and was even more active against intracellular amastigotes with an EC50 of 4.71 ± 0.29 μg/mL. Semi-synthetic derivatives of this compound have shown activity against intracellular amastigotes of Leishmania (L.) infantum, with IC50 values ranging from 9 to 13 μM for the most potent compounds.
In studies investigating its antagonistic effect against Centruroides limpidus limpidus scorpion venom, this compound demonstrated an EC50 value of 51.96 μg/mL in a dose-response analysis. Dose-dependent effects of this compound on NF-κBp65 phosphorylation and reactive oxygen species production have also been noted in cancer cell lines. nih.gov
The following table summarizes some key dose-response data for this compound in different preclinical models:
| Biological System / Target | Effect Measured | IC50 or EC50 Value | Reference |
|---|---|---|---|
| RBL-2H3 cells (stimulated) | TNF-α production | 12.6 μM | nih.gov |
| Trypanosoma cruzi trypomastigotes | Trypanocidal activity | 100.8 μM | |
| Schistosoma mansoni | Schistosomicidal activity | 200 μM (this compound), 50 μM (acetylated derivative) | |
| Leishmania major promastigotes | Growth inhibition | 9.59 ± 0.94 μg/mL | |
| Leishmania major amastigotes | Growth inhibition | 4.71 ± 0.29 μg/mL | |
| Leishmania infantum amastigotes | Growth inhibition | 9-13 μM (derivatives) | |
| Scorpion venom antagonism | Antagonistic effect | 51.96 μg/mL |
Mechanistic Efficacy Assessments in Relevant Biological Models
This compound has demonstrated mechanistic efficacy in various biological models relevant to different disease states. Its anti-allergic properties have been confirmed in antigen-stimulated RBL-2H3 mast cells, where it effectively reduced the release of inflammatory mediators. nih.gov
In the realm of infectious diseases, this compound has shown significant antiparasitic activity. In vitro studies have demonstrated its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. scispace.com It has also exhibited activity against Schistosoma mansoni, both in vitro against adult worms and showing moderate preclinical efficacy in infected mice, resulting in approximately 50% worm burden reductions at a single dose of 400 mg/kg and moderate inhibition of parasite eggs. nih.gov this compound and its derivatives have also shown promising antileishmanial activity against Leishmania species in in vitro models.
This compound possesses antimycobacterial properties and has demonstrated activity against Mycobacterium tuberculosis strains, including multi-drug resistant strains, in both in vitro and in vivo murine models. Animals treated with this compound (5 mg/kg for 30 days) showed a significant reduction in pulmonary bacilli loads and pneumonia incidence. nih.govscispace.com
Beyond infectious diseases, this compound has exhibited anti-inflammatory effects by reducing the production of pro-inflammatory cytokines like TNF-α and PGD2. nih.gov This anti-inflammatory activity was also observed in a rat model of uveitis, where intravitreal injection of this compound (6.0 μM) led to a significant reduction in inflammatory cytokines, including TNF-α and interleukin-6, confirming its anti-inflammatory efficacy in intraocular inflammation.
Preclinical investigations also suggest a potential role for this compound in cancer chemoprevention. Studies have shown its ability to modulate oxidative stress and the NF-κB pathway in cancer cells. nih.govresearchgate.netlabsolu.cakoreamed.org Furthermore, research in non-small cell lung cancer cells indicates that this compound can induce cell death through the activation of autophagy and apoptosis, highlighting a potential mechanism for its anticancer properties.
This compound has also demonstrated neuroprotective efficacy by protecting neuronal cells from glutamate-induced toxicity, attributed to its antioxidative activities. Additionally, it has shown an antagonistic effect against scorpion venom in preclinical assessments.
The diverse range of biological models in which this compound has demonstrated efficacy underscores its potential as a lead compound for the development of new therapeutic agents for various conditions, including allergic disorders, parasitic infections, mycobacterial diseases, inflammatory conditions, and potentially certain types of cancer and neurodegenerative conditions.
Interactions of Licarin a with Biological Macromolecules
Protein Binding and Ligand-Protein Interaction Analysis
Studies have indicated that Licarin A interacts with several proteins, suggesting potential mechanisms for its biological effects. These interactions have been investigated through various approaches, including analyses of protein binding and the impact on protein-mediated pathways.
This compound has been identified as a candidate inhibitor of the Salmonella enterica efflux pump AcrB protein through in silico studies. Molecular docking and molecular dynamics simulations suggested that this compound binds to the distal/deep pocket (DP) and hydrophobic trap (HPT) residues of the AcrB protein, which are critical for interactions with inhibitors. thegoodscentscompany.comcenmed.com Based on estimated binding free energy and interactions with residues lining the hydrophobic trap, this compound demonstrated a high inhibitory potential against AcrB. thegoodscentscompany.comcenmed.com
Molecular docking studies have also been performed to investigate the binding of this compound to NF-κBp65, a protein involved in various cellular processes including inflammation and cell survival. koreamed.orgnih.govlabsolu.ca These studies predicted that this compound binds to a specific pocket in NF-κBp65. nih.govlabsolu.ca The binding pocket was determined to involve hydrogen bonding interactions with amino acids such as Lys-221 and His-245, π-cation interactions with Arg-198, and π-lone pair interactions with Val-244. nih.gov In silico evaluation indicated an affinity towards the NF-κBp65 binding pocket. nih.govlabsolu.ca
Furthermore, this compound has been reported to reduce TNF-α production and influence pathways involving PKCα/βII and p38 MAPK, suggesting potential interactions with components of these signaling cascades, which likely include protein kinases or receptors. nih.govdineshkhedkar.co.in Treatment with this compound tended to reduce phosphorylated levels of PKCα/βII and p38 MAPK proteins. nih.govdineshkhedkar.co.in
Research on semi-synthetic derivatives of this compound against Leishmania (L.) infantum observed mass spectral alterations of promastigote proteins after treatment, indicating interactions with parasitic proteins. zhanggroup.org
Enzyme Binding Kinetics
While detailed enzyme binding kinetics data specifically for this compound is limited in the provided search results, some information regarding its interaction with enzymes is available.
This compound has been listed in the context of competitive and noncompetitive inhibition assays against Streptococcus pneumoniae sialidase NanA. nih.gov While a related compound, Malabaricone C, showed competitive inhibitory activity with a reported Ki value, this compound was also listed with Ki values under descriptions for both competitive and noncompetitive inhibition assays against the same enzyme. nih.gov
Table 1: this compound Interaction with Streptococcus pneumoniae Sialidase NanA
| Ligand | Target | Assay Description | Affinity Data (Ki) |
| This compound | Sialidase NanA (S. pneumoniae) | Competitive inhibition using 4-methylumbelliferyl-alpha-D-N-acetylneuraminic acid | 100 nM nih.gov |
| This compound | Sialidase NanA (S. pneumoniae) | Noncompetitive inhibition using 4-methylumbelliferyl-alpha-D-N-acetylneuraminic acid | 9400 nM nih.gov |
Receptor Binding Assays
Direct receptor binding assay data for this compound is not extensively detailed in the provided results. However, its reported biological effects imply interactions with cellular receptors or components of signaling pathways initiated by receptor activation. The reduction of TNF-α production by this compound, potentially through the inhibition of PKCα/βII and p38 MAPK pathways, suggests interaction with elements upstream or within these cascades, which could include receptors or kinases. nih.govdineshkhedkar.co.in
Molecular docking studies have explored the potential binding of this compound to the ACE2 receptor. nih.gov These studies suggested that this compound, along with other licarins, was able to bind to a highly druggable site on ACE2. nih.gov
While specific data for this compound is limited, studies on the related neolignan Licarin B have utilized time-resolved fluorescence resonance energy transfer (TR-FRET) based competitive binding assays to demonstrate its binding to PPARγ. This illustrates the type of assay that can be employed to study the receptor binding of neolignans like this compound.
Nucleic Acid Interaction Studies (e.g., DNA fragmentation)
Research has demonstrated that this compound can interact with nucleic acids, specifically inducing DNA fragmentation in certain biological contexts.
This compound effectively inhibited the growth of Leishmania (Leishmania) major promastigotes by inducing genomic DNA fragmentation, characteristic of apoptosis. This effect was observed as a typical death pattern in these parasites. Additionally, this compound induced internucleosomal DNA fragmentation in human promyeloid leukemic HL-60 cells.
However, a study evaluating semi-synthetic derivatives of this compound against Leishmania (L.) infantum did not observe DNA fragmentation after treatment with the compounds, despite detecting a reduction in cellular proliferation. zhanggroup.org
Related lignans (B1203133), such as meso-dihydroguaiaretic acid, have also shown interactions with DNA, exhibiting inhibitory activity against DNA topoisomerase I and II and causing the relaxation of super-coiled DNA.
Virtual Screening and Molecular Docking Methodologies
Virtual screening and molecular docking have been extensively utilized to predict and analyze the potential interactions of this compound with various biological targets at a molecular level. These computational methods provide insights into binding affinities, interaction sites, and the nature of the interactions.
Molecular docking studies have predicted the binding of this compound to several proteins. These include the Salmonella enterica efflux pump AcrB protein, where this compound was found to bind to the distal/deep pocket and hydrophobic trap regions with a favorable estimated binding free energy. thegoodscentscompany.comcenmed.com
Docking simulations have also investigated this compound's interaction with NF-κBp65, identifying a binding pocket involving specific amino acid residues and various types of interactions, including hydrogen bonding and π-cation interactions. nih.govlabsolu.ca The calculated in silico binding affinity for this compound with NF-κBp65 was reported as 10.66 μM, with a binding energy of -6.78 kcal/mol. koreamed.orgnih.govlabsolu.ca
Table 2: Molecular Docking Predictions for this compound Binding to NF-κBp65
| Target | In silico Binding Affinity (Ki) | Binding Energy (ΔG) | Key Interacting Residues | Interaction Types |
| NF-κBp65 | 10.66 μM nih.govlabsolu.ca | -6.78 kcal/mol koreamed.orgnih.govlabsolu.ca | Lys-221, His-245, Arg-198, Val-244 nih.gov | Hydrogen bonding, π-cation, π-lone pair nih.gov |
Virtual screening and docking methodologies have also been applied to study the potential interaction of this compound with PARP-1. nih.govlabsolu.ca Additionally, molecular docking has been used to explore the binding of this compound to the ACE2 receptor. nih.gov
These computational approaches play a significant role in identifying potential protein targets for this compound and providing a theoretical basis for understanding its molecular interactions, guiding further experimental investigations. Virtual screening has also been employed in broader efforts to identify potential therapeutic agents, with this compound being mentioned in the context of screening for antischistosomal agents based on pharmacophore modeling.
In Vitro and in Vivo Research Models and Methodologies for Licarin a Studies
In vitro Cell-Based Assays
Cell-based assays are fundamental tools in the initial stages of drug discovery and biological research, allowing for the assessment of a compound's effects on cellular functions and viability in a controlled environment. bmglabtech.comnih.gov Licarin A has been evaluated using a range of cell lines to understand its mechanisms of action and potential applications.
Cancer Cell Lines (e.g., DU-145 Human Prostate Cancer, Non-Small Cell Lung Cancer, Hepa1c1c7 Mouse Hepatoma)
This compound has been investigated for its anti-cancer properties in several cancer cell lines. Studies using DU-145 human prostate cancer cells have shown that this compound can influence phosphoNF-κBp65 phosphorylation activity. nih.govnih.govresearchgate.netdntb.gov.ua Compared to isoliquiritigenin (B1662430), a natural product used as a chemopreventive control, this compound demonstrated superior activity in this regard in DU-145 cells. nih.govnih.govresearchgate.netdntb.gov.ua Mechanistic studies in DU-145 cells also indicated that this compound can inhibit the expression of IKKα and NF-κB p65. researchgate.net Furthermore, it was observed to increase XRCC-1 protein expression and decrease p53 levels in these cells. researchgate.net this compound has also shown antiproliferative effects against the DU-145 cell line with an IC50 value of 80 nM. researchgate.net
In non-small cell lung cancer (NSCLC) cell lines, including A549, NCI-H23, NCI-H520, and NCI-H460, this compound has demonstrated anti-proliferative effects in a dose- and time-dependent manner. biocrick.comnih.gov Minimum IC50 values were reported as 20.03 ± 3.12 µM in NCI-H23 cells and 22.19 ± 1.37 µM in A549 cells. biocrick.comnih.gov Studies using NCI-H23 and A549 cells revealed that this compound treatment induced G1 cell cycle arrest and activated autophagy, indicated by increased Beclin 1 and LC3II levels and degradation of p62. biocrick.comnih.gov Apoptotic cell death mediated by this compound was confirmed by mitochondrial membrane potential loss, increased reactive oxygen species (ROS), cleaved PARP, and decreased pro-caspase-3. biocrick.comnih.gov Inhibition of autophagy was found to reduce the anti-proliferative and pro-apoptotic abilities of this compound in these cells, suggesting that this compound induces autophagy-dependent apoptosis in NSCLC cells. biocrick.comnih.gov
Hepa1c1c7 mouse hepatoma cells have been utilized to assess the effect of this compound on cellular stress. nih.govnih.govdntb.gov.ua this compound demonstrated a longer-lasting reduction in cellular stress in a real-time dose-response assay using Hepa1c1c7 cells compared to a positive control. nih.govnih.govdntb.gov.uamdpi.com This cell line is an epithelial cell line derived from a mouse hepatoma and is inducible for cytochrome P450IA1. atcc.org
Here is a summary of findings in cancer cell lines:
| Cell Line | Cancer Type | Key Findings | Relevant Citations |
| DU-145 Human Prostate Cancer | Prostate Cancer | Influences phosphoNF-κBp65 phosphorylation; inhibits IKKα and NF-κB p65 expression; increases XRCC-1, decreases p53; antiproliferative (IC50 80 nM). | nih.govnih.govresearchgate.netdntb.gov.uamdpi.comresearchgate.net |
| A549, NCI-H23, NCI-H520, NCI-H460 Non-Small Cell Lung Cancer | Lung Cancer | Dose- and time-dependent anti-proliferative effects; induces G1 arrest, autophagy, and apoptosis (via MMP loss, increased ROS, cleaved PARP, decreased pro-caspase3). | biocrick.comnih.govresearchgate.netfrontiersin.org |
| Hepa1c1c7 Mouse Hepatoma | Hepatoma | Longer-lasting reduction in cellular stress in oxidative stress assay. | nih.govnih.govdntb.gov.uamdpi.com |
Mast Cell Lines (e.g., RBL-2H3 Rat Basophilic Leukemia Cells)
This compound has been identified as a potential compound for treating immediate hypersensitivity through its inhibitory effects on rat mast cell lines, specifically RBL-2H3 cells. biocrick.commedchemexpress.comglpbio.comaai.orgresearchgate.net In antigen-stimulated RBL-2H3 cells, (+)-Licarin A significantly and dose-dependently reduced TNF-α production with an IC50 of 12.6 ± 0.3 µM. medchemexpress.comglpbio.com It also reduced the levels of prostaglandin (B15479496) D2 (PGD2) secretion. medchemexpress.comglpbio.com At a concentration of 20 µM, (+)-Licarin A slightly suppressed DNP-HSA-induced increases in COX-2 mRNA and protein levels. medchemexpress.com The pharmacological mechanisms involve the inhibition of PKCα/βII and p38 MAPK pathways, which are responsible for controlling the secretion of pro-inflammatory mediators and histamine (B1213489) release. medchemexpress.comresearchgate.net
Here is a summary of findings in mast cell lines:
| Cell Line | Condition Studied | Key Findings | Relevant Citations |
| RBL-2H3 Rat Basophilic Leukemia | Immediate Hypersensitivity | Significantly reduces TNF-α production (IC50 12.6 ± 0.3 µM); reduces PGD2 secretion; slightly suppresses COX-2 expression; inhibits PKCα/βII and p38 MAPK pathways. | biocrick.commedchemexpress.comglpbio.comaai.orgresearchgate.net |
Retinal Pigmented Epithelial Cells (e.g., ARPE-19, hES-RPE)
The safety of this compound in retinal pigmented epithelial cells has been evaluated using ARPE-19 and human embryonic stem cell-derived retinal pigmented epithelial cells (hES-RPE). nih.govresearchgate.netnih.gov In vitro safety studies using the CellTiter-Blue® kit indicated that this compound was safe to these cells at concentrations below 12.0 µM. nih.gov hES-RPE cells are considered to resemble native RPE cells more closely than the immortalized ARPE-19 cell line and have shown robustness in various culture conditions. researchgate.netnih.gov ARPE-19 is a spontaneously arising human RPE cell line that forms polarized epithelial monolayers and expresses RPE-specific markers. sci-hub.se
Here is a summary of findings in retinal pigmented epithelial cells:
| Cell Line | Cell Type | Key Findings | Relevant Citations |
| ARPE-19, hES-RPE | Retinal Pigmented Epithelial Cells | Safe at concentrations below 12.0 µM in in vitro safety assays. | nih.govresearchgate.netnih.gov |
Macrophage Cell Lines (for parasitic infections)
This compound has shown activity against parasitic infections, with studies utilizing macrophage cell lines to investigate its effects on Leishmania species. This compound has demonstrated effect against Leishmania (Leishmania) major in vitro, associated with immunomodulation. chemfaces.comresearchgate.netresearchgate.net It effectively inhibited the growth of Leishmania (Leishmania) major promastigotes with an IC50 of 9.59 ± 0.94 µg/mL, inducing genomic DNA fragmentation characteristic of apoptosis. researchgate.net this compound was found to be even more active against intracellular amastigotes of L. major (EC50 of 4.71 ± 0.29 µg/mL) and significantly more effective than meglumine (B1676163) antimoniate. researchgate.net The antiamastigote activity was linked to an immunomodulatory effect, as treatment of infected macrophages with this compound decreased the production of interleukin (IL)-6 and IL-10. researchgate.netresearchgate.net Studies have also evaluated this compound and its derivatives against Leishmania amazonensis promastigotes and intracellular amastigotes using murine peritoneal macrophages. scielo.brscielo.br Macrophages are the primary host cells for Leishmania parasites. frontiersin.orgfrontiersin.org
Here is a summary of findings in macrophage cell lines for parasitic infections:
| Cell Type | Parasite Species Studied | Key Findings | Relevant Citations |
| Macrophage Cell Lines (e.g., murine peritoneal macrophages) | Leishmania (Leishmania) major, Leishmania amazonensis | Inhibits growth of L. major promastigotes (IC50 9.59 ± 0.94 µg/mL); more active against intracellular L. major amastigotes (EC50 4.71 ± 0.29 µg/mL); decreases IL-6 and IL-10 production in infected macrophages. | chemfaces.comresearchgate.netresearchgate.netscielo.brscielo.br |
Adipocytes (e.g., 3T3-L1 Preadipocytes, inferred from Licarin B)
While research specifically on this compound and adipocytes is less directly documented in the provided search results, studies on Licarin B, a related neolignan also found in Myristica fragrans, have utilized 3T3-L1 preadipocytes. rsc.orgmedchemexpress.comrsc.orgresearchgate.net These studies indicate that Licarin B can moderately increase triglyceride accumulation during adipogenic differentiation and shows partial PPARγ agonist activity in 3T3-L1 preadipocytes. rsc.orgmedchemexpress.comresearchgate.net 3T3-L1 cells are a widely used model for studying adipogenesis and insulin (B600854) sensitivity. rsc.orgresearchgate.net The differentiation of 3T3-L1 fibroblasts into adipocytes is a common in vitro method to obtain adipocyte-like cells for experimental studies. researchgate.net Although this information pertains to Licarin B, it suggests that related lignans (B1203133) from the same source may be investigated for effects on adipocytes and metabolic processes.
Here is a summary of findings in adipocytes (inferred from Licarin B studies):
| Cell Line | Cell Type | Key Findings (based on Licarin B) | Relevant Citations (for Licarin B) |
| 3T3-L1 Preadipocytes | Adipocytes | Moderately increases triglyceride accumulation during differentiation; shows partial PPARγ agonist activity. | rsc.orgmedchemexpress.comrsc.orgresearchgate.net |
Primary Cultured Neuronal Cells
This compound has been studied for its neuroprotective effects using primary cultures of rat cortical neurons. biocrick.comchemfaces.comnih.govnih.gov this compound significantly attenuated glutamate-induced neurotoxicity in these primary cultures when added before or immediately after the glutamate (B1630785) challenge. chemfaces.comnih.govnih.gov Its neuroprotective activity appeared to be more effective against neurotoxicity induced by NMDA than by kainic acid. nih.govnih.gov this compound was found to diminish the calcium influx associated with glutamate-induced neurotoxicity and inhibit the subsequent overproduction of cellular nitric oxide and peroxide. chemfaces.comnih.govnih.gov It also helped preserve the cellular activities of antioxidative enzymes such as superoxide (B77818) dismutase, glutathione (B108866) peroxidase, and glutathione reductase, which are reduced in glutamate-injured neuronal cells. chemfaces.comnih.govnih.gov These findings suggest that this compound protects primary cultured neuronal cells against glutamate-induced oxidative stress through its antioxidative activities. chemfaces.comnih.govnih.gov
Here is a summary of findings in primary cultured neuronal cells:
| Cell Type | Condition Studied | Key Findings | Relevant Citations |
| Primary Cultured Rat Cortical Neurons | Glutamate-induced neurotoxicity | Significantly attenuates neurotoxicity; more effective against NMDA-induced toxicity; diminishes calcium influx; inhibits nitric oxide and peroxide overproduction; preserves antioxidative enzyme activities. | biocrick.comchemfaces.comnih.govnih.gov |
In vivo Animal Models for Mechanistic Research
Animal models are indispensable for studying the in vivo effects of this compound, providing insights into its efficacy, pharmacokinetics, and potential mechanisms within a living system.
Inflammation Models (e.g., Autoimmune Uveitis in Rats Induced by BCG Antigen)
This compound's anti-inflammatory properties have been investigated using in vivo models, particularly in the context of ocular inflammation. An experimental model of autoimmune uveitis induced by Bacillus Calmette-Guérin (BCG) antigen in Wistar rats has been utilized to assess the anti-inflammatory efficacy of this compound. researchgate.netresearchgate.netnih.gov In this model, uveitis is induced by subcutaneous and intravitreal injection of BCG antigen. researchgate.netresearchgate.netnih.gov Evaluation of intraocular inflammation is performed through various methods, including slit-lamp and fundus examination, electroretinography (ERG), and histopathology. researchgate.netresearchgate.netnih.gov Studies have shown that intravitreal administration of this compound can reduce intraocular inflammation and decrease levels of inflammatory cytokines such as tumor necrosis factor-α and interleukin-6 in this rat model. researchgate.netnih.gov
Chemoprevention Research Models (e.g., Zebrafish Danio rerio)
The potential of this compound as a cancer chemopreventive agent has been explored, including initial toxicity screening in in vivo models. The zebrafish (Danio rerio) model has been used for this purpose. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov Zebrafish larvae are treated with this compound to evaluate its potential safety in an animal model. mdpi.comresearchgate.netnih.gov This model allows for a comparison of this compound's toxicity profile with other compounds, such as the natural product isoliquiritigenin and the clinical chemopreventive drug tamoxifen (B1202). mdpi.comresearchgate.netresearchgate.netnih.govnih.gov Studies using this model have indicated that this compound is less toxic to zebrafish than both isoliquiritigenin and tamoxifen. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netdntb.gov.ua
Here is a summary of findings in the chemoprevention model:
| Model Organism | Research Focus | Key Findings | Search Snippets |
| Zebrafish (Danio rerio) | Initial toxicity screen | Less toxic than isoliquiritigenin and tamoxifen in this model. | mdpi.comresearchgate.netresearchgate.netnih.govnih.gov |
General Rodent Models for Pharmacokinetic Studies
While the provided search results mention in vivo studies in mice and rats for evaluating efficacy and toxicity, detailed information specifically on the use of general rodent models for comprehensive pharmacokinetic studies of this compound was not explicitly found. Pharmacokinetic studies typically involve assessing the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model, often rodents, to understand how the body handles the substance over time.
Methodologies for Clinical and Functional Evaluation in Animal Models (e.g., ERG, Histopathology)
Several methodologies are employed for the clinical and functional evaluation of this compound's effects in animal models, particularly in studies related to inflammation and toxicity.
In the context of inflammatory eye diseases, such as autoimmune uveitis in rats, evaluation methods include:
Clinical Examination: This involves macroscopic assessment of the eye, including slit-lamp and fundus examination, to grade the severity of intraocular inflammation. researchgate.netresearchgate.netnih.govufmg.br Assessment of intraocular pressure may also be included. researchgate.netresearchgate.netnih.govufmg.br
Electroretinography (ERG): ERG is a functional test used to evaluate the electrical activity of the retina. researchgate.netresearchgate.netnih.govufmg.br It helps assess retinal function and potential toxicity or therapeutic effects on retinal cells. researchgate.netresearchgate.netnih.govufmg.br ERG recordings are performed at various time points after treatment or disease induction. ufmg.br
Histopathology: This involves the microscopic examination of eye tissues to assess cellular infiltration, tissue damage, and other pathological changes associated with inflammation or toxicity. researchgate.netresearchgate.netnih.govufmg.br Eyes are enucleated and processed for histological analysis. ufmg.brnih.gov
In studies involving parasitic or bacterial infections, evaluation methodologies focus on assessing the pathogen burden and associated tissue damage. For instance, in the murine tuberculosis model, methodologies include determining lung bacilli loads and assessing the percentage of pneumonia. researchgate.netnih.gov In the schistosomiasis model, evaluation involves determining worm burden and counting parasite eggs in feces and tissues. nih.govfapesp.brnih.gov
For chemoprevention studies using zebrafish, evaluation often involves assessing developmental abnormalities and survival as indicators of toxicity. mdpi.comresearchgate.netnih.gov
Computational and In Silico Modeling Approaches
Computational and in silico modeling approaches play a role in the research of this compound, often complementing in vitro and in vivo studies. These methods can be used for various purposes, including:
Molecular Docking: This technique is used to predict the binding affinity and interaction modes of this compound with target proteins. mdpi.comresearchgate.netnih.gov Molecular docking can help hypothesize potential mechanisms of action by identifying likely molecular targets. mdpi.comresearchgate.netnih.gov For example, molecular docking has been used to study the binding of this compound to NF-κBp65 in the context of chemoprevention research. mdpi.comresearchgate.net
Chemoinformatic Analysis: Techniques like molecular networking can be applied to analyze complex mixtures from natural sources and guide the identification of compounds like this compound with potential bioactivity. mdpi.comresearchgate.netnih.gov
Property Prediction: In silico methods can be used to predict various physicochemical and biological properties of this compound, which can inform experimental design and pharmacokinetic assessments.
These computational methods provide valuable theoretical insights and help prioritize experimental investigations into this compound's activities.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. This allows researchers to study the dynamic behavior of a compound, such as this compound, and its interactions with biological targets like proteins. These simulations provide insights into binding stability, conformational changes, and the forces driving molecular recognition.
Studies have utilized molecular docking and dynamics simulations to investigate the potential interactions of this compound with various protein targets. For instance, molecular docking analysis has been used to postulate that this compound binds to NF-κBp65 in a pocket formed by specific amino acids, including Lys-221, His-245, Arg-198, and Val-244. mdpi.comresearchgate.net This suggests a potential mechanism by which this compound might influence pathways regulated by NF-κBp65.
Molecular docking and dynamics simulations have also been applied to assess the potential of natural compounds, including this compound, as inhibitors of SARS-CoV-2 proteins, such as the main protease (Mpro) and the spike protein binding to the ACE2 receptor. researchgate.net In one study, licarins A, B, and C were found to bind to a site on Mpro with medium druggability. researchgate.net
Computational methods involving molecular docking and MD simulations have been employed to identify potential inhibitors of various biological targets. For example, this compound was identified as a candidate inhibitor in a computational assessment of phytochemicals targeting a specific protein. lvb.lt Molecular dynamics simulations are valuable for predicting the assembly structures and dynamics of molecules, which can be relevant for understanding how compounds like this compound might behave in a biological environment or in formulations. rsc.org
Data from molecular docking studies can provide estimated binding affinities and energies, offering a theoretical basis for the strength of interaction between this compound and its target proteins.
Table 1: Predicted Binding Data of this compound with NF-κBp65 (In silico)
| Target Protein | Binding Site Amino Acids | In silico Binding Affinity (µM) | Binding Energy (kcal/mol) |
| NF-κBp65 | Lys-221, His-245, Arg-198, Val-244 | 10.66 mdpi.comresearchgate.net | -6.78 mdpi.comresearchgate.net |
Note: This table presents data derived from in silico molecular docking studies and is intended for interactive display.
Chemoinformatic Sample Analysis and Molecular Networking
Chemoinformatic sample analysis, often coupled with molecular networking, is a powerful approach for the identification and characterization of natural products within complex biological extracts. This methodology utilizes mass spectrometry data to create visual networks where structurally similar compounds are grouped together, facilitating the targeted isolation and study of potential bioactive molecules like this compound.
Global Natural Products Social (GNPS) molecular networking is a widely used platform for this type of analysis. mdpi.comnih.govdntb.gov.uadntb.gov.ua By analyzing LC-MS/MS data from plant extracts, researchers can construct molecular networks that reveal the presence of known compounds and suggest the structures of unknown, but related, molecules. mdpi.comresearchgate.net
In studies investigating the potential of Myristica fragrans (mace) as a source of cancer chemopreventive agents, chemoinformatic analysis using GNPS molecular networking was employed to guide the identification of bioactive constituents. mdpi.comnih.govresearchgate.netresearchgate.net This analysis revealed the presence of this compound in specific fractions of the extract. mdpi.comresearchgate.net Compounds structurally similar to this compound were also tentatively identified within the molecular network, either through GNPS library hits or by using tools like SIRIUS CSI: FingerID for structural annotation. mdpi.com
Molecular networking allows for the visualization of chemical diversity within a sample and helps prioritize compounds for further biological evaluation. By correlating the chemical profile with observed biological activities, researchers can pinpoint potential lead compounds more efficiently. This approach was instrumental in identifying this compound as a potential chemopreventive constituent in Myristica fragrans. mdpi.comnih.govresearchgate.netresearchgate.net
The integration of chemoinformatic analysis and molecular networking with subsequent in vitro and in vivo bioassays represents an innovative strategy in natural product drug discovery. mdpi.com This workflow enables the targeted isolation and validation of compounds with desired biological activities. mdpi.com
Table 2: Chemoinformatic Analysis Findings for this compound in Myristica fragrans Extract
| Analytical Method | Sample Source | Key Finding |
| UHPLC-ESI-Q Exactive with ESI-MS/MS | Myristica fragrans ethyl acetate (B1210297) partition fractions | Presence of this compound identified in specific fractions mdpi.comresearchgate.net |
| GNPS Molecular Networking | Myristica fragrans mace | This compound located in a specific region (Region A) of the network mdpi.comresearchgate.net |
| SIRIUS CSI: FingerID Structural Analysis | Myristica fragrans extract | Tentative identification of structurally similar compounds mdpi.com |
Note: This table summarizes findings from chemoinformatic analysis and molecular networking studies and is intended for interactive display.
Future Research Avenues and Prospects for Licarin a in Chemical Biology
Elucidation of Remaining Uncharacterized Molecular and Cellular Pathways
While some mechanisms of action for Licarin A have been identified, such as the inhibition of TNF-α and PGD2 production via the PKCα/βII and p38 MAPK pathways in mast cells, and potential interaction with NF-κB signaling, many molecular and cellular pathways influenced by this compound remain uncharacterized. cenmed.comresearchgate.netmdpi.commdpi.com For instance, studies on related compounds like myrislignan (B70245) and piceatannol (B1677779) have highlighted effects on oxidative phosphorylation and ribosomal function in parasites, suggesting potential avenues for investigating similar mechanisms for this compound. frontiersin.orgmdpi.com Further research is needed to comprehensively map the protein targets, downstream signaling cascades, and cellular processes modulated by this compound across different cell types and disease models. Techniques such as proteomics, phosphoproteomics, and transcriptomics could be employed to identify cellular components and pathways affected by this compound treatment.
Exploration of Novel Biological Activities Based on Mechanistic Insights
Understanding the detailed molecular mechanisms of this compound can pave the way for exploring novel biological activities. For example, insights into its interaction with specific enzymes or receptors could lead to the discovery of new therapeutic applications beyond its currently known anti-inflammatory, antiparasitic, and potential chemopreventive effects. cenmed.comresearchgate.netmdpi.commdpi.comchemfaces.com The observed effects on pathways like PKCα/βII and p38 MAPK suggest potential in modulating immune responses or cell proliferation, which could be further investigated in the context of various diseases. cenmed.comresearchgate.net Furthermore, exploring its activity against different stages and species of parasites, building on its known effects against Leishmania and Trypanosoma cruzi, could reveal broader antiparasitic potential. chemfaces.combiocrick.comscielo.brscielo.brnih.govnih.govresearchgate.net
Development of Advanced Synthetic Methodologies for Diversification and Optimization
The traditional method of isolating this compound from plants can be limited by low yield. researchgate.netresearchgate.net Chemical synthesis offers a more attractive alternative for obtaining larger quantities and for creating derivatives with potentially improved properties. researchgate.netresearchgate.net While oxidative coupling of isoeugenol (B1672232) is a known method for synthesizing this compound, there is ongoing interest in developing more efficient, selective, and environmentally friendly synthetic routes. researchgate.netscielo.brnih.govresearchgate.netresearchgate.netrsc.orgbohrium.comdntb.gov.ua Future research should focus on developing advanced synthetic methodologies that allow for structural diversification of this compound, enabling the creation of analogs with enhanced potency, selectivity, and pharmacokinetic profiles. scielo.brnih.govresearchgate.netresearchgate.netcalstate.edu This includes exploring different catalytic systems, reaction conditions, and strategies for introducing various functional groups.
Table 1: Examples of Synthetic Approaches for Dihydrobenzofuran Neolignans (including this compound)
| Method | Key Reagents/Catalysts | Noteworthy Features | Reference |
| Oxidative Coupling of Phenylpropanoids | Various, e.g., Ag₂O, Cerium Ammonium Nitrate | Direct formation of the dihydrobenzofuran core in one step, moderate yields (40-60%) | nih.govresearchgate.net |
| Cu-catalyzed Oxidative Cross Coupling | Copper catalysts | Biomimetic approach, good yields, notable diastereoselectivity | rsc.org |
| Electrosynthesis/Biosynthesis | - | Environmentally friendly, but can lack selectivity or be expensive | researchgate.net |
| Cu(II) ion-exchanged Y-zeolite Catalysis | Cu(II) ion-exchanged Y-zeolite | Mild conditions, environmentally friendly, reusable catalyst | researchgate.netresearchgate.net |
Integration of Multi-Omics Technologies for Comprehensive Biological Profiling
Integrating multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of this compound's biological effects. mdpi.comacs.orgnih.gov This approach allows for the simultaneous analysis of changes at the gene, protein, and metabolite levels in response to this compound treatment, revealing complex interactions and pathways. mdpi.comnih.gov Such integrated analyses can help identify biomarkers of response, predict potential off-target effects, and uncover the full spectrum of biological processes influenced by the compound. mdpi.comnih.gov This holistic view is crucial for positioning this compound within the broader context of cellular networks and for identifying its potential therapeutic applications.
Rational Design of Targeted Delivery Systems for Enhanced Research Applications
The physicochemical properties of this compound, such as its solubility, can influence its biological activity and potential applications. mdpi.com Developing targeted delivery systems could enhance its research utility by improving its solubility, stability, and bioavailability, as well as directing it to specific cells or tissues. austinpublishinggroup.comresearchgate.netnih.gov Nanotechnology-based approaches, such as encapsulation in nanoparticles or liposomes, could be explored to improve its delivery and efficacy in various experimental settings. austinpublishinggroup.comresearchgate.netnih.gov Rational design of these systems, considering the target application (e.g., antiparasitic activity, anti-inflammatory effects), can optimize this compound's performance and minimize potential limitations in research studies.
Collaborative Interdisciplinary Research Initiatives and Knowledge Translation
Advancing the research on this compound requires collaborative efforts involving chemists, biologists, pharmacologists, and clinicians. Interdisciplinary research initiatives can facilitate the sharing of expertise and resources, accelerating the pace of discovery. Translating the knowledge gained from basic research into potential applications requires effective communication and collaboration between academic institutions, research organizations, and potentially industry partners. This includes disseminating findings through publications, conferences, and establishing partnerships for further development and investigation of this compound's potential in chemical biology.
Q & A
Q. What are the standard methodologies for isolating Licarin A from natural sources, and how can reproducibility be ensured?
this compound is commonly isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. To ensure reproducibility, document solvent ratios, temperature, and extraction duration rigorously. Characterization should include NMR and MS for structural validation. Experimental protocols must align with established guidelines for reporting chemical procedures, such as detailing purity thresholds and referencing known compound identification methods .
Q. How can researchers validate the purity and structural identity of this compound using spectroscopic techniques?
Combine multiple spectroscopic methods:
- NMR : Compare spectra with published data (e.g., H and C NMR shifts).
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
- HPLC-PDA : Assess purity via retention times and UV profiles. Cross-validate results against databases like SciFinder or PubChem, and cite original isolation studies to avoid misidentification .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Use cell-based assays (e.g., MTT for cytotoxicity) or enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to account for variability. Statistical analysis (e.g., ANOVA) should be applied to ensure significance thresholds (p < 0.05) are met .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be resolved?
Address contradictions by:
- Systematic Review : Aggregate findings using PRISMA guidelines to identify methodological discrepancies (e.g., cell lines, dosage variations) .
- Dose-Response Studies : Establish concentration-dependent effects across models.
- Pathway Analysis : Use omics tools (transcriptomics/proteomics) to map upstream/downstream targets. Discuss limitations in existing studies, such as lack of in vivo validation or biased assay conditions .
Q. What strategies optimize the total synthesis of this compound while minimizing by-products?
- Retrosynthetic Analysis : Break down the molecule into feasible intermediates (e.g., benzofuran cores).
- Catalytic Optimization : Test palladium-catalyzed coupling reactions for stereochemical control.
- By-Product Mitigation : Use HPLC-MS to track impurities and adjust reaction conditions (e.g., temperature, solvent polarity). Report yields, enantiomeric excess, and spectroscopic validation for each step to enable replication .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
- Animal Models : Select species with metabolic similarities to humans (e.g., rodents for preliminary PK).
- Dosing Regimens : Include multiple time points to assess absorption, distribution, and clearance.
- Toxicity Endpoints : Monitor organ histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity). Adhere to ARRIVE guidelines for ethical reporting and statistical power calculations to justify sample sizes .
Methodological Frameworks
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., IC determination).
- Multivariate Analysis : Use PCA or cluster analysis to identify correlated variables in omics datasets.
- Error Propagation : Quantify uncertainty in combined experimental steps (e.g., extraction + bioassay). Reference tools like GraphPad Prism or R packages for reproducibility .
How can the FINER criteria improve the formulation of this compound research questions?
Apply the FINER framework:
- Feasible : Ensure access to this compound standards and analytical instrumentation.
- Novel : Focus on underexplored targets (e.g., epigenetic modulation).
- Ethical : Comply with institutional guidelines for animal/human studies.
- Relevant : Align with global health priorities (e.g., antimicrobial resistance). This prevents overly broad or impractical questions .
Data Interpretation and Reporting
Q. How should researchers address non-reproducible results in this compound studies?
- Troubleshooting Logs : Document deviations in protocols (e.g., solvent batches, equipment calibration).
- Collaborative Validation : Partner with independent labs to replicate key findings.
- Transparency : Publish negative results in repositories like Zenodo to counter publication bias. Discuss potential confounding factors (e.g., compound degradation during storage) in the limitations section .
Q. What are the best practices for integrating this compound data into systematic reviews?
- PICO Framework : Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (control groups), and Outcomes (e.g., apoptosis rates).
- Meta-Analysis : Use RevMan or similar tools to pool effect sizes across studies.
- Bias Assessment : Apply Cochrane Risk of Bias Tool to evaluate study quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
